Brd4-BD1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15BrN4O4 |
|---|---|
Molecular Weight |
407.22 g/mol |
IUPAC Name |
[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl acetate |
InChI |
InChI=1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |
InChI Key |
OEDSSFKMVLBERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of a Representative Brd4-BD1 Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of a representative selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (Brd4). As the specific compound "Brd4-BD1-IN-1" did not yield specific public data, this document focuses on the well-characterized inhibitor ZL0590 as a surrogate to illustrate the key attributes of a potent and selective Brd4-BD1 antagonist.
Introduction to Brd4 and the Therapeutic Potential of BD1 Inhibition
Bromodomain-containing protein 4 (Brd4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers."[1] These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails and transcription factors.[2] Brd4, through its two tandem bromodomains, BD1 and BD2, is critically involved in the transcription of genes related to cell proliferation, inflammation, and cancer.[3] Consequently, inhibiting Brd4 has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders.[4] Selective inhibition of the first bromodomain, BD1, offers the potential for a more targeted therapeutic approach with a differentiated efficacy and safety profile compared to pan-BET inhibitors.
Structure and Chemical Properties of ZL0590
ZL0590 is a potent and orally active selective inhibitor of Brd4-BD1.[1] Its chemical structure and key properties are summarized below.
Chemical Structure
Systematic Name: N-[4-[[(2S)-2-(4-morpholinylmethyl)-1-pyrrolidinyl]sulfonyl]phenyl]-N'-[4-(trifluoromethyl)phenyl]-urea
Chemical Formula: C23H27F3N4O4S[2]
Molecular Weight: 512.55 g/mol [2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H27F3N4O4S | [2] |
| Molecular Weight | 512.55 | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
Biological Activity and Selectivity
ZL0590 demonstrates potent and selective inhibition of Brd4-BD1, leading to significant anti-inflammatory effects.
In Vitro Binding Affinity and Cellular Activity
| Assay | Target/Cell Line | IC50 | Reference |
| Binding Assay | Human Brd4-BD1 | 90 nM | [1][5] |
| Cellular Assay | Poly(I:C)-induced CIG5 expression in hSAECs | 0.2 µM | [2] |
| Cellular Assay | Poly(I:C)-induced IL-6 expression in hSAECs | 0.37 µM | [2] |
ZL0590 is approximately 10-fold more selective for Brd4-BD1 over Brd4-BD2, Brd2-BD1, and Brd2-BD2.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of Brd4-BD1 inhibitors like ZL0590.
Protein Expression and Purification of Brd4-BD1
This protocol is adapted from established methods for expressing and purifying Brd4 bromodomains for structural and biochemical studies.
-
Cloning: The DNA sequence encoding human Brd4-BD1 (amino acids 49-170) is cloned into a bacterial expression vector, such as pProEx-HTb, containing an N-terminal His-tag.[6]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5 mM. The culture is then incubated overnight at 18°C.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, and protease inhibitors), and lysed by sonication.
-
Purification:
-
The lysate is cleared by centrifugation.
-
The supernatant containing the His-tagged Brd4-BD1 is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Brd4-BD1 is eluted with a high concentration of imidazole (e.g., 250 mM).
-
The His-tag is cleaved by incubating the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.
-
A second Ni-NTA column is used to remove the cleaved His-tag and any uncleaved protein.
-
The protein is further purified by size-exclusion chromatography to obtain a highly pure and homogenous sample.
-
AlphaScreen Binding Assay
This protocol outlines a method for determining the in vitro binding affinity of inhibitors to Brd4-BD1.[7][8]
-
Reagents and Materials:
-
His-tagged Brd4-BD1 protein
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
-
Procedure:
-
A solution of the test compound at various concentrations is prepared in the assay buffer.
-
In a 384-well plate, add the test compound, His-tagged Brd4-BD1, and the biotinylated histone peptide. Incubate for 30 minutes at room temperature.
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Inflammatory Gene Expression (RT-qPCR)
This protocol describes how to measure the inhibitory effect of a compound on the expression of inflammatory genes in a cellular context.[9]
-
Cell Culture and Treatment:
-
Human small airway epithelial cells (hSAECs) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., ZL0590) for 1 hour.
-
Inflammation is induced by adding Poly(I:C) (a viral dsRNA mimic) at a final concentration of 10 µg/mL and incubating for an additional 4 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
-
cDNA Synthesis:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using a SYBR Green-based method on a real-time PCR system.
-
Specific primers for the target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH) are used.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of gene expression inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography of Brd4-BD1 in Complex with an Inhibitor
This protocol provides a general workflow for determining the co-crystal structure of Brd4-BD1 with an inhibitor.
-
Protein Preparation: Highly pure and concentrated Brd4-BD1 protein is prepared as described in section 4.1.
-
Complex Formation: The inhibitor is added to the protein solution at a molar excess (e.g., 3-5 fold) and incubated to allow complex formation.
-
Crystallization:
-
The protein-inhibitor complex is subjected to crystallization screening using various commercially available screens and crystallization methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a known structure of Brd4-BD1 as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
-
Signaling Pathways and Experimental Workflows
The inhibition of Brd4-BD1 can impact multiple signaling pathways involved in gene transcription and cellular processes.
Brd4-Mediated Gene Transcription
Brd4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated chromatin, leading to the phosphorylation of RNA Polymerase II and transcriptional elongation. Inhibition of Brd4-BD1 disrupts this interaction, leading to the suppression of target gene expression.
Caption: Brd4-BD1 recognizes acetylated histones and recruits P-TEFb to promote gene transcription.
Involvement in NF-κB Signaling
Brd4 can also be recruited to promoters and enhancers of NF-κB target genes, contributing to their transcriptional activation. Inhibition of Brd4 can therefore suppress the inflammatory response mediated by NF-κB.[2]
Caption: Brd4 acts as a co-activator for NF-κB-mediated transcription of inflammatory genes.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a Brd4-BD1 inhibitor.
Caption: A typical workflow for the discovery and characterization of a Brd4-BD1 inhibitor.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZL0590 | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
Brd4-BD1-IN-1: A Technical Guide to Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in a range of diseases, including cancer and inflammatory conditions. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT. These proteins play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene transcription.
BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2. While sharing structural similarities, these domains exhibit distinct functional roles. The development of inhibitors that selectively target one bromodomain over the other is a key strategy to dissect their individual functions and to potentially develop therapies with improved efficacy and reduced off-target effects.
This technical guide focuses on the target selectivity profile of a representative BRD4 BD1-selective inhibitor, exemplified here by ZL0590 (compound 52) , a potent and well-characterized inhibitor. While the specific compound "Brd4-BD1-IN-1" did not yield specific data, ZL0590 serves as an excellent surrogate for illustrating the principles and data associated with a BRD4 BD1-selective inhibitor. This document provides a comprehensive overview of its binding affinity, selectivity against other bromodomains, the experimental protocols used for its characterization, and its role within the broader BRD4 signaling pathway.
Data Presentation: Quantitative Binding Affinity
The binding affinity of ZL0590 (compound 52) for various bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding by 50%, are summarized in the table below. Lower IC50 values indicate higher binding affinity.
| Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 |
| BRD4 BD1 | 90 ± 9 | - |
| BRD4 BD2 | 1,093 ± 136 | ~12-fold |
| BRD2 BD1 | 835 ± 117 | ~9-fold |
| BRD2 BD2 | 1,308 ± 149 | ~14.5-fold |
| BRD3 BD1 | 2,183 ± 275 | ~24-fold |
| BRD3 BD2 | 1,996 ± 257 | ~22-fold |
| BRDT BD1 | ND | ND |
| BRDT BD2 | ND | ND |
| CBP | >10,000 | >111-fold |
| ND: Not Determined |
Target Selectivity Profile
ZL0590 demonstrates a clear selectivity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and the bromodomains of other BET family members (BRD2 and BRD3). The selectivity for BRD4 BD1 is approximately 12-fold higher than for BRD4 BD2.
Furthermore, extensive off-target screening has been conducted for ZL0590. A non-BET protein panel screening was performed through DiscoverX, and an additional comprehensive screening against more than 40 drug targets from the NIMH psychoactive drug screening program was conducted to evaluate potential off-target effects.[1] The results from this extensive screening indicated that ZL0590 maintains an overall excellent drug target specificity profile, with no or weak binding affinities toward the screened drug targets.[1]
Experimental Protocols
The determination of the binding affinity and selectivity of ZL0590 was primarily achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method is widely used for studying protein-protein and protein-ligand interactions in a high-throughput format.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
Objective: To measure the inhibitory effect of a compound on the interaction between a bromodomain and its acetylated histone peptide ligand.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., XL665) when they are in close proximity. In this assay, the bromodomain is typically tagged with the donor, and a biotinylated, acetylated histone peptide is bound to the acceptor via streptavidin. When the bromodomain binds to the peptide, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant human bromodomain protein (e.g., BRD4 BD1) fused to a tag (e.g., GST or His) and labeled with a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody).
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Test compound (e.g., ZL0590) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements (excitation at ~320-340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of the donor-labeled bromodomain protein in the assay buffer.
-
Prepare a solution of the biotinylated acetylated histone peptide and the acceptor-conjugated streptavidin in the assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for no inhibition, a known inhibitor for positive control) to the wells of the 384-well plate.
-
Add the donor-labeled bromodomain protein solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the bromodomain.
-
Add the peptide/acceptor solution (e.g., 10 µL) to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate using a TR-FRET-compatible microplate reader. Measure the emission at both 620 nm (donor) and 665 nm (acceptor) with a time delay (e.g., 60 µs) after excitation.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
Normalize the data using the controls (no inhibition as 100% and maximum inhibition as 0%).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
BRD4 Signaling Pathway in Inflammation
BRD4 plays a crucial role in the transcriptional activation of pro-inflammatory genes. It is recruited to acetylated histones at the promoters and enhancers of these genes, where it facilitates the assembly of the transcriptional machinery. A key interaction is with the acetylated RelA subunit of NF-κB, a master regulator of inflammation. By binding to acetylated RelA, BRD4 promotes the transcription of NF-κB target genes. A BRD4 BD1-selective inhibitor, like ZL0590, is expected to disrupt this interaction and thereby suppress the inflammatory response.
Caption: BRD4-mediated inflammatory gene expression pathway and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a selective BRD4 BD1 inhibitor involves a series of well-defined steps, from initial screening to in-depth biochemical and cellular assays.
Caption: A typical workflow for the discovery and characterization of a selective inhibitor.
Conclusion
The target selectivity profile of a BRD4 inhibitor is a critical determinant of its utility as a chemical probe and its potential as a therapeutic agent. A BRD4 BD1-selective inhibitor, exemplified by ZL0590, offers a valuable tool to elucidate the specific functions of the first bromodomain of BRD4. The quantitative data from binding assays, combined with comprehensive off-target screening, provides a clear picture of the inhibitor's specificity. The detailed experimental protocols, such as the TR-FRET assay, are essential for the reliable and reproducible characterization of such compounds. Understanding the inhibitor's mechanism of action within the context of BRD4 signaling pathways is crucial for interpreting experimental results and for guiding further drug development efforts. The continued development of highly selective bromodomain inhibitors will undoubtedly advance our understanding of epigenetic regulation and open new avenues for therapeutic intervention in a variety of diseases.
References
A Technical Guide to Cellular Pathways Modulated by Selective BRD4 BD1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the cellular mechanisms and pathways affected by selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). While "Brd4-BD1-IN-1" is used herein as a representative term for this class of inhibitors, the data and pathways described are synthesized from studies of potent and selective BRD4 BD1 inhibitors like ZL0516 and ZL0590.
Introduction: BRD4 and the Rationale for BD1-Selective Inhibition
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic "reader" protein belonging to the Bromodomain and Extra-Terminal domain (BET) family.[1][2] It plays a pivotal role in regulating gene transcription, cell cycle progression, and cellular processes like proliferation and apoptosis.[1][3][4] BRD4 functions by recognizing and binding to acetylated lysine (KAc) residues on histone tails and other non-histone proteins through its two highly conserved N-terminal bromodomains, BD1 and BD2.[3][4]
While the two bromodomains are structurally similar, they exhibit distinct biological functions and binding specificities.[3] For instance, BRD4 BD1 demonstrates a higher affinity for tetra-acetylated histone H4 peptides, whereas BD2 is involved in recruiting other non-histone proteins.[3] This functional differentiation has driven the development of inhibitors that selectively target one domain over the other to achieve more precise therapeutic effects and potentially reduce off-target toxicities associated with pan-BET inhibitors. This guide focuses on inhibitors selective for the BD1 domain (represented by this compound), which have shown significant promise in modulating inflammatory and oncogenic signaling pathways.
Core Mechanism of Action
Selective BRD4 BD1 inhibitors function as competitive antagonists. They are small molecules designed to occupy the KAc recognition pocket within the BD1 domain.[5] This binding is typically stabilized by key interactions, such as hydrogen bonds with conserved residues like asparagine (Asn140) and hydrophobic interactions within the pocket.[1][5] By occupying this site, the inhibitor physically prevents BRD4 from binding to acetylated histones at gene promoters and enhancers, thereby disrupting its ability to recruit the transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), necessary for gene expression.
Modulated Cellular Pathways
Selective inhibition of BRD4 BD1 has been shown to potently suppress key signaling pathways implicated in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
A primary consequence of BRD4 BD1 inhibition is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. BRD4 directly interacts with the acetylated RelA subunit of NF-κB to co-activate the transcription of pro-inflammatory genes.[4] BD1-selective inhibitors disrupt this interaction, leading to a significant reduction in the expression of inflammatory mediators.
Studies using the BD1-selective inhibitor ZL0516 have demonstrated robust anti-inflammatory effects by blocking the RelA/BRD4/NF-κB signal transduction cascade.[1] This leads to the suppressed expression of key inflammatory genes such as IL-1, IL-6, and TNFα.[1]
Modulation of the AP-1 Transcription Factor Complex
The Activator Protein-1 (AP-1) transcription factor, a dimer typically composed of proteins from the c-Fos and c-Jun families, is another critical regulator of cellular processes, including angiogenesis. Research on the BRD4 inhibitor ZL0513 has revealed that BRD4 inhibition can suppress angiogenesis by inhibiting the phosphorylation of c-Jun and c-Fos.[3] This suggests that BRD4 is an upstream regulator of the AP-1 complex, and its inhibition can block AP-1-mediated gene expression, thereby exerting anti-angiogenic effects.[3]
Influence on Ferroptosis
Recent studies have uncovered a link between BRD4 and ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. While the exact role is complex and can be cell-type dependent, evidence suggests BRD4 inhibition can promote erastin-induced ferroptosis.[6] This effect is often mediated by an increase in reactive oxygen species (ROS) and a decrease in the expression of ferroptosis suppressor protein 1 (FSP1) and voltage-dependent anion channel 2 (VDAC2).[6] ChIP-sequencing data has shown that BRD4 binds to the promoter of FSP1, indicating a direct regulatory relationship that is disrupted by BRD4 inhibitors.[6]
Quantitative Data Summary
The efficacy and selectivity of BRD4 BD1 inhibitors are quantified through various biochemical and cellular assays. The tables below summarize representative data for this class of compounds.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity (BD2/BD1) | Assay Type | Reference |
|---|---|---|---|---|---|
| ZL0516 | BRD4 BD1 | 84 ± 7.3 | ~8.5-fold | TR-FRET | [1] |
| BRD4 BD2 | 718 ± 69 | TR-FRET | [1] | ||
| ZL0590 (52) | BRD4 BD1 | 90 | ~10-fold | TR-FRET | [2] |
| BRD4 BD2 | >1000 | TR-FRET | [2] |
| iBRD4-BD1 | BRD4 BD1 | 12 | 23-fold (vs BRD4-BD2) | AlphaScreen |[7][8] |
Table 2: Cellular Anti-Inflammatory Activity
| Compound | Cell Line | Target Gene | IC50 (µM) | Inducer | Reference |
|---|---|---|---|---|---|
| ZL0516 | hSAECs | CIG5 | 0.28 ± 0.03 | Poly(I:C) | [1] |
| | hSAECs | IL-6 | 0.31 ± 0.02 | Poly(I:C) |[1] |
(hSAECs: human small airway epithelial cells)
Key Experimental Methodologies
The characterization of BRD4 BD1 inhibitors relies on a suite of specialized biochemical and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to quantify the binding affinity of an inhibitor to its target protein.[2][9] It measures the disruption of the interaction between BRD4 BD1 and a ligand (e.g., an acetylated histone peptide).
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., a dye-labeled ligand). When the BRD4-ligand complex is formed, the fluorophores are in close proximity, and excitation of the donor results in emission from the acceptor. A competitive inhibitor disrupts this complex, reducing the FRET signal.
-
Protocol Outline:
-
A reaction mixture is prepared containing a terbium-labeled donor, a dye-labeled acceptor, the BRD4 BD1 protein, and its substrate.
-
The test inhibitor compound is added in various concentrations.
-
The mixture is incubated for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The fluorescence intensity is measured using a fluorescence plate reader capable of time-resolved measurements.
-
The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.[9]
-
Immunofluorescence (IF) Staining
IF is used to visualize the expression and subcellular localization of specific proteins within cells or tissues, providing qualitative and semi-quantitative data on pathway modulation.
-
Principle: This technique uses fluorescently labeled antibodies to detect a specific target antigen (protein). A primary antibody binds to the protein of interest, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody.
-
Protocol Outline:
-
Sample Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Tissues are treated to unmask the antigenic sites.
-
Staining: Sections are incubated with a primary antibody against a target protein (e.g., p276RelA to mark NF-κB activation).[1]
-
Washing: Unbound primary antibodies are washed away.
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[1]
-
Counterstaining: Nuclei are stained with a counterstain like DAPI.[1]
-
Imaging: Samples are visualized using a fluorescence or confocal microscope.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Protocol Outline:
-
Treatment: Cells (e.g., MM.1S multiple myeloma cells) are treated with the inhibitor or a vehicle control for a defined period (e.g., 1 hour).[8]
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis: Cells are lysed to separate soluble and precipitated protein fractions.
-
Quantification: The amount of soluble BRD4 protein in the supernatant is quantified, typically by Western blot or other immunoassays.
-
Analysis: A dose-dependent thermal shift confirms that the inhibitor binds to and stabilizes BRD4 in the cells.[8]
-
Conclusion
Selective inhibition of the BRD4 BD1 domain represents a refined and promising therapeutic strategy for a range of human diseases, particularly those driven by inflammation and aberrant gene transcription. Inhibitors of this class, represented here as this compound, effectively downregulate critical pro-inflammatory and oncogenic pathways, most notably the NF-κB and AP-1 signaling cascades. By uncoupling the two bromodomains of BRD4, these selective agents offer the potential for a more targeted intervention with an improved therapeutic window compared to pan-BET inhibitors. The continued development and characterization of BD1-selective inhibitors will be crucial for translating the powerful biology of epigenetic modulation into next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
The Cutting Edge of Cancer Epigenetics: A Technical Guide to Brd4-BD1 Inhibition with GSK778
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal target in oncology. These epigenetic readers play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC. Inhibition of BRD4's ability to recognize acetylated histones presents a promising therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, GSK778 (also known as iBET-BD1). We will delve into its mechanism of action, present its biochemical and cellular activity profile, and provide detailed experimental protocols for its characterization. This document aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize and evaluate Brd4-BD1 inhibitors like GSK778 in their cancer research endeavors.
Introduction to BRD4 and Bromodomain Inhibition
BRD4 is a member of the BET family of proteins that also includes BRD2, BRD3, and the testis-specific BRDT.[1][2] These proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, which in turn stimulates transcriptional elongation of target genes.[3]
In many cancers, BRD4 is found to be enriched at super-enhancers, which are clusters of enhancer elements that drive high-level expression of key oncogenes, including c-MYC.[3][4][5] The dependency of these cancer cells on the continuous high expression of such oncogenes makes them particularly vulnerable to the disruption of BRD4 function. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenic transcription programs, cell cycle arrest, and apoptosis in cancer cells.[3][4]
While many early-generation BET inhibitors target both BD1 and BD2 with similar affinity, there is growing evidence that the two bromodomains may have distinct biological functions.[1] This has spurred the development of domain-selective inhibitors. GSK778 is a potent chemical probe that exhibits high selectivity for the first bromodomain (BD1) of BET proteins.[1][6]
Profile of a Selective Brd4-BD1 Inhibitor: GSK778 (iBET-BD1)
GSK778 is a valuable tool for dissecting the specific roles of Brd4-BD1 in normal physiology and disease. Its selectivity allows for a more nuanced understanding of BET protein biology compared to pan-BET inhibitors.
Chemical Structure
Caption: Chemical structure of GSK778 (iBET-BD1).
Quantitative Data
The following tables summarize the biochemical and cellular activity of GSK778.
Table 1: Biochemical Activity of GSK778 (IC50 nM) [2][6][7][8][9]
| Target | IC50 (nM) |
| BRD4-BD1 | 41 |
| BRD4-BD2 | 5843 |
| BRD2-BD1 | 75 |
| BRD2-BD2 | 3950 |
| BRD3-BD1 | 41 |
| BRD3-BD2 | 1210 |
| BRDT-BD1 | 143 |
| BRDT-BD2 | 17451 |
Table 2: Cellular Activity of GSK778 (Anti-proliferative Effects) [2][6]
| Cell Line | Cancer Type | Cellular Effect |
| MDA-MB-453 | Breast Cancer | Growth Inhibition |
| MOLM-13 | Acute Myeloid Leukemia | Growth Inhibition, Apoptosis, Cell Cycle Arrest |
| K562 | Chronic Myelogenous Leukemia | Growth Inhibition |
| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition, Apoptosis, Cell Cycle Arrest |
| THP-1 | Acute Monocytic Leukemia | Growth Inhibition |
| MDA-MB-231 | Breast Cancer | Growth Inhibition, Apoptosis, Cell Cycle Arrest |
| Primary Human AML Cells | Acute Myeloid Leukemia | Reduced Clonogenic Capacity |
Table 3: In Vivo Data for GSK778 [2][6][9]
| Animal Model | Cancer Type | Dosing | Outcome |
| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia | 15 mg/kg, i.p., BID | Superior survival advantage compared to a BD2-selective inhibitor |
Signaling Pathways and Experimental Workflows
BRD4-c-MYC Signaling Pathway
Inhibition of Brd4-BD1 by GSK778 displaces BRD4 from chromatin at the c-MYC gene locus, leading to a rapid downregulation of its transcription. This is a key mechanism of action for the anti-cancer effects of BET inhibitors.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of Selective BRD4-BD1 Inhibition on Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a wide range of diseases, including cancer and inflammatory disorders. BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails and other proteins through its two tandem bromodomains, BD1 and BD2. This interaction is a key step in the recruitment of transcriptional machinery to specific gene loci, leading to the expression of genes involved in cell proliferation, cell cycle progression, and inflammation. The distinct functions of BD1 and BD2 have spurred the development of selective inhibitors to target their specific activities. This technical guide focuses on the effects of selective inhibition of BRD4's first bromodomain (BD1), with a representative inhibitor often referred to generically as Brd4-BD1-IN-1, on epigenetic modifications and downstream cellular processes.
Mechanism of Action of BRD4 and the Role of BD1
BRD4 acts as a scaffold protein, linking chromatin to the transcriptional apparatus. The BD1 domain of BRD4 exhibits a high affinity for acetylated lysine residues, particularly on histone H4. By binding to these acetylated histones at enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation and gene activation. Selective inhibition of BRD4-BD1 disrupts this primary interaction, preventing BRD4 from docking onto chromatin at key regulatory regions. This leads to a cascade of downstream effects, primarily the suppression of target gene expression.
Epigenetic Modifications Affected by this compound
Selective inhibition of BRD4-BD1 has a profound impact on the epigenetic landscape, primarily by altering the transcriptional status of genes regulated by BRD4.
Histone Acetylation
While this compound does not directly inhibit histone acetyltransferases (HATs) or histone deacetylases (HDACs), its action leads to a reduction in the transcriptional activity of genes that are normally maintained in an active state by BRD4. This can indirectly lead to a decrease in histone acetylation at the regulatory regions of these genes, as the recruitment of HATs associated with active transcription is diminished. For instance, a decrease in H3K27ac, a marker of active enhancers, has been observed at the enhancer regions of genes suppressed by BET inhibitors.
Gene Expression
The most direct consequence of BRD4-BD1 inhibition is the altered expression of BRD4-dependent genes. These are often genes with super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease states.
Table 1: Quantitative Data for Representative BRD4-BD1 Selective Inhibitors
| Inhibitor Name | Target | IC50 (nM) | Cell Line | Effect | Citation |
| ZL0516 | BRD4-BD1 | 84 | hSAECs | Inhibition of poly(I/C)-induced CIG5 and IL-6 expression | [1] |
| GSK778 (iBET-BD1) | BRD4-BD1 | 41 | - | Potent and selective BD1 bromodomain inhibitor | [2][3] |
| This compound | BRD4-BD1 | 38,200 | - | BRD4-BD1 inhibitor | |
| Brd4-BD1-IN-2 | BRD4-BD1 | 2,510 | - | 20-fold greater inhibitory activity against BRD4-BD1 compared to BRD4-BD2 |
Table 2: Effect of BRD4 Inhibition on Gene Expression
| Gene | Treatment | Cell Line | Fold Change | p-value | Citation |
| IL-6 | ZL0454 (10 µM) | hSAECs (RSV-infected) | ~25-fold decrease | < 0.01 | [3] |
| IL-8 | ZL0454 (10 µM) | hSAECs (RSV-infected) | ~10-fold decrease | < 0.01 | [3] |
| CIG5 | ZL0516 (1 µM) | hSAECs (poly(I:C)-induced) | Significant Inhibition | - | [1] |
| IL-6 | ZL0516 (1 µM) | hSAECs (poly(I:C)-induced) | Significant Inhibition | - | [1] |
| Atg3 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~50% decrease in mRNA | < 0.05 | [4] |
| Atg7 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~60% decrease in mRNA | < 0.05 | [4] |
| CEBPβ | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~70% decrease in mRNA | < 0.05 | [4] |
| c-Myc | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~80% decrease in mRNA | < 0.01 | [4] |
| Bcl2 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~75% decrease in mRNA | < 0.01 | [4] |
Signaling Pathways Modulated by BRD4-BD1 Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and is intricately linked with BRD4 function.
The BRD4-NF-κB Signaling Axis
Upon stimulation by inflammatory signals (e.g., TNFα, LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/RelA subunit. Acetylation of RelA at lysine 310 by the acetyltransferase p300/CBP creates a binding site for the bromodomains of BRD4. BRD4 is then recruited to NF-κB target gene promoters, where it facilitates transcriptional elongation by recruiting P-TEFb. Selective inhibition of BRD4-BD1 disrupts the interaction between BRD4 and acetylated RelA, thereby suppressing the expression of a wide array of pro-inflammatory genes.[1][4][5][6][7]
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide occupancy of a protein of interest, such as BRD4.
1. Cell Cross-linking and Lysis:
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to isolate nuclei.
2. Chromatin Shearing:
-
Resuspend nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to BRD4 overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C in the presence of proteinase K.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit.
-
Prepare a sequencing library from the purified DNA fragments.
6. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to a reference genome and perform peak calling to identify BRD4 binding sites.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the BRD4-BD1 domain.
1. Reagents:
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
GST-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-conjugated d2 (acceptor fluorophore)
-
Test inhibitor (e.g., this compound)
2. Assay Principle:
-
In the absence of an inhibitor, the GST-tagged BRD4-BD1 binds to the biotinylated histone peptide. The proximity of the Tb-donor and d2-acceptor fluorophores (brought together by the anti-GST and streptavidin) results in a high FRET signal.
-
In the presence of an inhibitor, the binding of BRD4-BD1 to the histone peptide is disrupted, leading to a decrease in the FRET signal.
3. Procedure:
-
Add assay buffer, GST-tagged BRD4-BD1, and the test inhibitor at various concentrations to a 384-well plate.
-
Incubate to allow for binding.
-
Add the biotinylated histone peptide and incubate.
-
Add the Tb-labeled anti-GST antibody and streptavidin-d2 and incubate.
-
Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
Calculate the ratio of the acceptor to donor fluorescence to determine the IC50 of the inhibitor.
Conclusion
Selective inhibition of BRD4-BD1 represents a promising therapeutic strategy for a variety of diseases. By disrupting the primary interaction between BRD4 and acetylated chromatin, these inhibitors effectively modulate the expression of key genes involved in disease pathogenesis, particularly those regulated by the NF-κB signaling pathway. The technical approaches outlined in this guide, including ChIP-seq and TR-FRET, are essential tools for the continued investigation and development of novel BRD4-BD1 targeted therapies. A deeper understanding of the nuanced effects of these inhibitors on the epigenetic landscape will be crucial for optimizing their clinical application.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel BRD4-BD1 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies, methodologies, and key findings in the discovery and synthesis of novel selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The selective inhibition of BRD4-BD1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions, aiming to enhance efficacy and mitigate toxicities associated with pan-BET inhibitors.
Introduction: The Rationale for BRD4-BD1 Selectivity
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and BRDT.[1][2] BRD4 plays a critical role in regulating gene transcription by binding to acetylated lysine (KAc) residues on histone tails and transcription factors.[3] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes like c-Myc and pro-inflammatory genes.[1]
Each BRD4 protein contains two highly conserved N-terminal bromodomains, BD1 and BD2.[4] While both domains recognize acetylated lysine, emerging evidence suggests they have distinct, non-redundant functions.[4][5][6] For instance, BD1 is suggested to be predominantly involved in chromatin anchoring and oncogene expression, while BD2 may have a greater role in recruiting transcriptional elongation factors.[5][6] Pan-BET inhibitors, which target both BD1 and BD2 of all BET family members, have shown promise in clinical trials but are often associated with dose-limiting toxicities, such as thrombocytopenia.[7][8] This has spurred the development of inhibitors that selectively target a single bromodomain, with the hypothesis that BRD4-BD1 selective inhibition may retain the desired anti-cancer and anti-inflammatory effects while exhibiting an improved safety profile.[8]
BRD4 Signaling and Transcriptional Regulation
BRD4 acts as a scaffold protein, linking chromatin to the transcriptional apparatus. Upon binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation.
Caption: BRD4-mediated gene transcription and the mechanism of BD1-selective inhibition.
Strategies for Discovering BRD4-BD1 Selective Inhibitors
Achieving selectivity between the highly homologous BD1 and BD2 domains is a significant medicinal chemistry challenge. Several strategies are employed to identify and develop novel BD1-selective inhibitors. These approaches often begin with identifying "hits" and progressing them to "leads" with improved potency and selectivity.
Caption: General workflow for the discovery of selective BRD4-BD1 inhibitors.
Key Structural Differences Between BD1 and BD2
The design of selective inhibitors hinges on exploiting subtle differences in the amino acid composition of the KAc binding pockets.[9] Key residues that differ between BRD4-BD1 and BRD4-BD2 include:
-
Gln85 (BD1) vs. Lys374 (BD2): Located in the ZA channel.
-
Asp144 (BD1) vs. His433 (BD2): A critical residue in the BC loop.
-
Ile146 (BD1) vs. Val435 (BD2): The "gatekeeper" residue.
Additionally, networks of structured water molecules within the binding pocket play a crucial role in mediating protein-ligand interactions and can be displaced or utilized to achieve selectivity.[9][10] For example, the design of iBET-BD1 involved creating a compound with a pyrrolidine substituent stabilized by a water network involving Asp144 and Asp145, an interaction not favored in the BD2 pocket.[10]
Data Presentation: Potency and Selectivity of Novel Inhibitors
A growing number of compounds have been reported to exhibit preferential binding to BRD4-BD1. The table below summarizes the biochemical potency (IC50) of several key inhibitors against BRD4's bromodomains, highlighting their selectivity.
| Compound | BRD4-BD1 IC50 | BRD4-BD2 IC50 | Selectivity (BD2/BD1) | Chemical Class | Reference |
| 3u | 0.56 µM | >100 µM | >178-fold | Quinazoline | [4] |
| 21r | 41 nM | 313 nM | ~7.6-fold | Indole-2-one | [7] |
| MS436 | 30-50 nM (Ki) | ~300-500 nM (Ki) | ~10-fold | Diazobenzene | [9] |
| ZL0590 | 1.1 µM (IC50) | >50 µM (IC50) | >45-fold | Not Specified | [2][11][12] |
| iBET-BD1 | 90 nM | 11,900 nM | ~132-fold | Quinazoline | [10] |
| LT052 | 88 nM | ~12.1 µM | ~138-fold | Not Specified | [13] |
| Compound 13 | 26 nM | Not specified | Not specified | Azepine | [3][14] |
Note: IC50 and Ki values are assay-dependent and should be compared with caution. The table demonstrates the range of potencies and selectivities achieved.
Experimental Protocols
The identification and characterization of selective inhibitors rely on a suite of robust biochemical and cellular assays.
Biochemical Binding Assays
These assays directly measure the binding affinity of a compound to the isolated bromodomain protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: A competitive binding assay that measures the disruption of FRET between a terbium-labeled anti-His-tag antibody bound to a His-tagged BRD4-BD1 protein and a fluorescently-labeled KAc-mimicking ligand.
-
Reagents: His-tagged recombinant BRD4-BD1, anti-His-Tb cryptate, biotinylated histone H4 peptide (ligand), and streptavidin-d2 (acceptor).
-
Procedure:
-
Incubate BRD4-BD1 with the test compound at various concentrations.
-
Add the biotinylated peptide ligand and the FRET donor/acceptor pair.
-
After incubation, excite the donor (e.g., at 340 nm) and measure emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis: A decrease in the 665/620 nm emission ratio indicates displacement of the ligand by the inhibitor. IC50 values are calculated from the dose-response curve.
-
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: A bead-based proximity assay. Donor beads coated with streptavidin bind to a biotinylated histone peptide, while acceptor beads coated with anti-His antibody bind to the His-tagged BRD4-BD1 protein. When in proximity, a singlet oxygen transfer results in a chemiluminescent signal.
-
Procedure:
-
Mix His-tagged BRD4-BD1 with the test compound.
-
Add biotinylated peptide, streptavidin-donor beads, and anti-His-acceptor beads.
-
Incubate in the dark.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Inhibition is observed as a decrease in the luminescent signal. IC50 values are determined from concentration-response curves.[13]
-
Cellular Assays
These assays evaluate the biological activity of the inhibitors in a cellular context.
-
c-Myc Expression Analysis:
-
Principle: As c-Myc is a primary downstream target of BRD4, its downregulation is a key indicator of target engagement.
-
Method (qPCR):
-
Treat cancer cells (e.g., MV-4-11, HL-60) with the inhibitor for a defined period (e.g., 4-24 hours).[7]
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR using primers for c-Myc and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative change in c-Myc mRNA expression.
-
-
Method (Western Blot):
-
Lyse treated cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Detect with a secondary antibody and visualize bands.
-
-
-
Cell Proliferation/Viability Assay:
-
Principle: Measures the effect of the inhibitor on cancer cell growth.
-
Method (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor.
-
Incubate for a specified time (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence to determine the percentage of viable cells relative to a vehicle control.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Synthesis of Novel Inhibitors: A Representative Approach
The synthesis of novel inhibitors is a core component of the drug discovery process, enabling structure-activity relationship (SAR) studies. Below is a generalized representation of a synthetic approach for a class of indole-2-one derivatives, which have been identified as potent BRD4-BD1 selective inhibitors.[7]
Caption: A logical flow for the synthesis and optimization of a new chemical scaffold.
The synthesis often involves a multi-step process starting from commercially available building blocks. Through techniques like docking-guided optimization, chemists design and synthesize a series of derivatives by modifying various substituents on the core scaffold.[7] Each new analog is then evaluated in the biochemical and cellular assays described above to build a comprehensive SAR profile, guiding the design of more potent and selective molecules.
Conclusion and Future Directions
The development of BRD4-BD1 selective inhibitors represents a promising frontier in epigenetic drug discovery. By specifically targeting the first bromodomain, these next-generation molecules have the potential to retain the therapeutic benefits of pan-BET inhibitors while mitigating off-target effects and associated toxicities.[8] Researchers have successfully identified distinct chemical scaffolds that exploit subtle structural differences between the BD1 and BD2 binding pockets.[4][7][9]
Future efforts will likely focus on:
-
Improving Selectivity: Pushing the boundaries of selectivity to achieve even greater discrimination not only over BRD4-BD2 but also over the bromodomains of BRD2 and BRD3.
-
Elucidating Biology: Using highly selective chemical probes to further dissect the distinct biological functions of BD1 and BD2 in both healthy and diseased states.
-
Clinical Translation: Advancing the most promising BRD4-BD1 selective candidates into clinical trials to validate their therapeutic potential and safety in humans.
The continued integration of structure-based design, innovative chemistry, and robust biological evaluation will be critical to unlocking the full potential of this targeted therapeutic approach.
References
- 1. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Brd4-BD1-IN-1: A Selective BRD4 Bromodomain 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in cell culture experiments.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[3][4] It is involved in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[2][3] Dysregulation of BRD4 activity has been implicated in a range of diseases, including cancer and inflammatory disorders.[1][3][5]
BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2.[1][2][3] While structurally similar, these domains exhibit distinct binding preferences and biological functions.[3][4] this compound is a potent and selective small molecule inhibitor that specifically targets the BD1 domain of BRD4, offering a precise tool to investigate the specific functions of this domain and a potential therapeutic avenue. The selective inhibition of BRD4 BD1 has shown significant anti-inflammatory and anti-cancer effects in preclinical models.[1][5]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the BRD4 BD1 domain.[6][7] This binding event prevents the recruitment of BRD4 to acetylated chromatin, thereby inhibiting the transcription of BRD4-dependent genes, including key oncogenes and pro-inflammatory cytokines.[1][5] Some selective BRD4 BD1 inhibitors have been shown to target unique, previously unreported binding sites, providing alternative pathways for modulating BRD4-associated protein-protein interactions.[1]
Signaling Pathway
The signaling pathway affected by this compound primarily involves the disruption of BRD4-mediated transcriptional activation. A key downstream pathway impacted is the NF-κB signaling pathway, which is crucial in inflammatory responses.[1][5] BRD4 is known to interact with the RelA subunit of NF-κB, and its inhibition can suppress the expression of NF-κB target genes.[1][5]
Caption: BRD4 Signaling and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative selective BRD4 BD1 inhibitors from published studies. "this compound" is used here as a placeholder for such compounds.
| Compound (Placeholder) | Target | Assay | IC50 / DC50 | Cell Line | Notes | Reference |
| ZL0590 (Compound 52) | BRD4 BD1 | Binding Assay | 90 nM | - | ~10-fold selective over BRD4 BD2, BRD2 BD1, and BRD2 BD2. | [1] |
| ZL0516 | BRD4 BD1 | Gene Expression (CIG5) | 0.28 ± 0.03 µM | hSAECs | Orally bioavailable with good druglike properties. | [5] |
| ZL0516 | BRD4 BD1 | Gene Expression (IL-6) | 0.31 ± 0.02 µM | hSAECs | Inhibited TNFα-induced cytokine expression. | [5] |
| iBRD4-BD1 | BRD4 BD1 | Binding Assay | 12 nM | - | >23-fold selectivity over other BET bromodomains. | [8] |
| dBRD4-BD1 | BRD4 | Degradation Assay | DC50 = 280 nM | MM.1S | Selective BRD4 degrader. | [8][9] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
Cell Culture Media: Prepare the appropriate cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics as required.
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Caption: General Workflow for Cell Culture Treatment.
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations.
-
Inhibitor Addition: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Treatment Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, harvest the cells for various downstream analyses as described below.
Key Experimental Assays
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
After the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.[1]
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for your target genes (e.g., MYC, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).[1]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for Protein Expression Analysis:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low inhibitor activity | - Inhibitor degradation- Incorrect concentration- Cell line insensitivity | - Use fresh aliquots of the inhibitor- Verify stock concentration and dilutions- Test a wider range of concentrations or a different cell line |
| High variability in results | - Inconsistent cell seeding- Pipetting errors- Edge effects in plates | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes- Avoid using the outer wells of the plate for treatment |
| Cell toxicity in DMSO control | - High DMSO concentration | - Ensure the final DMSO concentration is below 0.5% (v/v) |
Conclusion
This compound and other selective BRD4 BD1 inhibitors are valuable chemical probes for dissecting the specific biological roles of the BRD4 BD1 domain. The protocols outlined in these application notes provide a framework for utilizing these inhibitors in cell-based assays to investigate their effects on gene expression, cell proliferation, and signaling pathways. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Brd4-BD1-IN-1 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4), for use in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of BRD4. BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[1][2] Through its interaction with the transcriptional machinery, BRD4 is involved in the expression of oncogenes and pro-inflammatory genes, making it a significant target in cancer and inflammation research.[1][2][4] this compound offers a tool for studying the specific functions of the BD1 domain of BRD4 in these processes.
Solubility of this compound
Proper solubilization is critical for the accurate determination of inhibitor potency and for avoiding artifacts in in vitro assays. The solubility of this compound in common laboratory solvents is summarized below. It is imperative to note that for most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.
| Solvent | Solubility (Typical Range) | Notes |
| DMSO | ≥ 10 mM | Recommended for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[5][6] |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. |
| Water | Insoluble | The compound is not directly soluble in aqueous buffers. Dilutions from a DMSO stock are necessary. |
| Aqueous Buffers (PBS) | Insoluble | Dilutions from a DMSO stock into aqueous buffers should be done carefully to avoid precipitation. |
Experimental Protocols
Preparation of Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO to make a 10 mM solution.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the concentrated DMSO stock solution to prepare working solutions for cell-based or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
-
Serial Dilutions: Perform serial dilutions of the intermediate stock in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.5%, as higher concentrations can interfere with the assay results and cellular health.[5][6]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
This compound Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. westbioscience.com [westbioscience.com]
Recommended working concentration for Brd4-BD1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document includes recommended working concentrations for key in vitro and cellular assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound, also known as Compound 9a, is a chemical probe that selectively targets the first bromodomain (BD1) of the BRD4 protein. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, inflammation, and cancer. By competitively binding to the BD1 domain of BRD4, this compound disrupts this interaction, leading to the modulation of downstream gene expression.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and recommended starting concentrations for various applications. It is important to note that optimal concentrations may vary depending on the specific experimental conditions, cell type, and assay format.
| Parameter | Value | Assay Type | Notes |
| IC50 | 38.20 µM | Biochemical (TR-FRET) | Represents the concentration required for 50% inhibition of BRD4-BD1 binding to an acetylated histone peptide.[1] |
| Recommended Working Concentration (Biochemical) | 1 µM - 100 µM | TR-FRET, AlphaScreen | A broad range for initial screening; dose-response experiments are recommended. |
| Recommended Working Concentration (Cellular) | 10 µM - 50 µM | Gene Expression, CETSA | Higher concentrations are typically required for cellular activity. Titration is essential. |
Signaling Pathway
BRD4 plays a pivotal role in multiple signaling pathways implicated in cancer and inflammation. Its inhibition by this compound can impact these pathways.
Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This biochemical assay is used to measure the binding of BRD4-BD1 to an acetylated histone peptide and the inhibitory effect of this compound.
Materials:
-
Recombinant human BRD4-BD1 protein (e.g., BPS Bioscience, #31040)
-
Biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)
-
Europium-labeled anti-His-tag antibody (or other suitable donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (or other suitable acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well low-volume white plates
Protocol:
-
Prepare Reagents:
-
Dilute BRD4-BD1 protein to a final concentration of 20 nM in Assay Buffer.
-
Dilute the biotinylated histone H4 peptide to a final concentration of 20 nM in Assay Buffer.
-
Dilute the Europium-labeled antibody and Streptavidin-APC to their recommended concentrations in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solution or vehicle (DMSO in Assay Buffer) to the wells.
-
Add 5 µL of the 20 nM BRD4-BD1 protein solution to all wells.
-
Add 5 µL of the 20 nM biotinylated histone H4 peptide solution to all wells except the negative control wells.
-
Add 5 µL of the donor/acceptor fluorophore mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the proximity of BRD4-BD1 and the acetylated histone peptide.
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated histone H4 tetra-acetylated peptide
-
Glutathione-coated AlphaScreen Acceptor beads
-
Streptavidin-coated AlphaScreen Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well ProxiPlates
Protocol:
-
Prepare Reagents:
-
Dilute GST-tagged BRD4-BD1 to a final concentration of 10 nM in Assay Buffer.
-
Dilute the biotinylated histone H4 peptide to a final concentration of 10 nM in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound solution or vehicle to the wells.
-
Add 2.5 µL of the 10 nM GST-BRD4-BD1 and 10 nM biotinylated histone H4 peptide mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
In subdued light, add 5 µL of a 1:1 mixture of Glutathione Acceptor and Streptavidin Donor beads (prepared according to the manufacturer's instructions) to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of this compound with BRD4 in a cellular context.
Materials:
-
Cultured cells of interest (e.g., a cancer cell line known to be sensitive to BET inhibitors)
-
This compound stock solution in DMSO
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against BRD4
Protocol:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
The binding of this compound is expected to stabilize the BRD4 protein, resulting in more soluble BRD4 at higher temperatures compared to the vehicle-treated control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions for specific reagents and instruments.
References
Application Notes and Protocols for Brd4-BD1-IN-1 Treatment in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene expression. It belongs to the Bromodomain and Extra-Terminal (BET) family of proteins, which recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating the transcription of target genes, including many proto-oncogenes like MYC. The first bromodomain (BD1) of BRD4 is a well-validated target for therapeutic intervention in various diseases, particularly cancer.
Brd4-BD1-IN-1 is a chemical probe that selectively inhibits the first bromodomain (BD1) of BRD4. By competitively binding to the acetyl-lysine binding pocket of BD1, this compound disrupts the interaction between BRD4 and acetylated chromatin, leading to the suppression of target gene transcription. This application note provides detailed protocols for utilizing this compound to study its effects on gene expression, along with expected outcomes and data presentation guidelines.
Mechanism of Action
BRD4 acts as a scaffold for the assembly of transcriptional complexes. Its BD1 and BD2 domains bind to acetylated histones, tethering BRD4 to chromatin. The C-terminal domain of BRD4 then recruits the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates RNA Polymerase II, promoting transcriptional elongation and the expression of target genes. Inhibition of BRD4-BD1 by this compound displaces BRD4 from chromatin, preventing the recruitment of P-TEFb and thereby downregulating the expression of BRD4-dependent genes.
Quantitative Data Summary
The following table summarizes the properties of this compound and provides a comparison with other relevant BRD4 inhibitors. This information is critical for designing experiments and interpreting results.
| Compound | Target | IC50 | Recommended Concentration Range for Gene Expression Analysis | Reference |
| This compound | BRD4-BD1 | 38.20 µM | 10 - 50 µM | [1] |
| ZL0591 | BRD4-BD1 selective | Not specified | 10 mg/kg (in vivo) | [2] |
| ZL0516 | BRD4-BD1 selective | 84 nM | Not specified in provided context | [3] |
| Brd4-BD1-IN-2 | BRD4-BD1 selective | 2.51 µM | Not specified | [4] |
| JQ1 | Pan-BET inhibitor | ~50 nM (BRD4) | 0.1 - 1 µM | [5] |
Note: The IC50 value for this compound is notably higher than for many other BET inhibitors, indicating lower potency. Therefore, higher concentrations are likely required to observe significant effects on gene expression. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment with this compound
A detailed protocol for treating adherent cells with this compound for subsequent gene expression analysis.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10-50 mM)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C with 5% CO2.
-
-
Preparation of Treatment Medium:
-
On the day of treatment, prepare fresh dilutions of this compound in complete cell culture medium.
-
It is recommended to test a range of concentrations based on the IC50 value (e.g., 10 µM, 25 µM, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for observing changes in the expression of target genes.
-
-
Cell Harvest:
-
After the treatment period, aspirate the medium and wash the cells with ice-cold PBS.
-
Proceed immediately to RNA extraction.
-
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including the optional DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Assessment:
-
Elute the RNA in RNase-free water.
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of ≥ 8 is recommended for downstream RNA-sequencing applications.
-
RNA-Sequencing (RNA-Seq) Library Preparation
This protocol outlines the general steps for preparing RNA-seq libraries from total RNA. It is recommended to use a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina) and follow the manufacturer's instructions.
General Steps:
-
mRNA Enrichment or Ribosomal RNA (rRNA) Depletion:
-
For a focused analysis of protein-coding genes, enrich for polyadenylated (poly(A)) mRNA using oligo(dT) magnetic beads.
-
Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
RNA Fragmentation:
-
Fragment the enriched or depleted RNA into smaller pieces of a desired size range (typically 200-500 bp).
-
-
First-Strand cDNA Synthesis:
-
Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.
-
-
Second-Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA. For directional libraries, dUTP is incorporated in place of dTTP in the second strand.
-
-
End Repair and A-tailing:
-
Repair the ends of the double-stranded cDNA fragments to create blunt ends.
-
Add a single adenosine (A) nucleotide to the 3' ends of the fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to both ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.
-
-
USER Excision (for directional libraries):
-
If dUTP was incorporated, treat the cDNA with Uracil-Specific Excision Reagent (USER) to digest the second strand, preserving the strand-of-origin information.
-
-
PCR Amplification:
-
Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the library using a Bioanalyzer.
-
Visualizations
Caption: Brd4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for TR-FRET Assay to Identify Brd4-BD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. This interaction is crucial for the regulation of gene transcription, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammation. The first bromodomain of BRD4 (Brd4-BD1) is a well-validated therapeutic target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a robust and sensitive, high-throughput platform for the identification and characterization of Brd4-BD1 inhibitors.
This document outlines a detailed protocol for a TR-FRET-based assay to screen for and characterize inhibitors of the Brd4-BD1 domain. The assay measures the disruption of the interaction between Brd4-BD1 and a synthetic acetylated peptide ligand by a test compound.
Principle of the TR-FRET Assay
The TR-FRET assay for Brd4-BD1 is a competitive binding assay. It utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the FRET donor, typically conjugated to an antibody that binds a tag (e.g., His-tag) on the Brd4-BD1 protein. The FRET acceptor is a fluorescent dye (e.g., fluorescein or a red-shifted fluorophore) conjugated to a synthetic peptide mimicking an acetylated histone tail, the natural ligand of Brd4-BD1.
When the fluorescently labeled peptide binds to the terbium-labeled Brd4-BD1, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. In the presence of a competitive inhibitor, the interaction between Brd4-BD1 and the acetylated peptide is disrupted. This separation of the donor and acceptor leads to a decrease in the FRET signal, which is proportional to the concentration and potency of the inhibitor. The use of a time-resolved donor minimizes interference from background fluorescence, enhancing the assay's sensitivity and robustness.
Data Presentation
| Parameter | Value | Reference/Notes |
| Protein | Recombinant Human Brd4-BD1 (His-tagged) | |
| Ligand | Biotinylated Histone H4 acetylated peptide | |
| Donor | Terbium-cryptate anti-His antibody | |
| Acceptor | Streptavidin-d2 | |
| Positive Control | iBRD4-BD1 | Representative potent and selective Brd4-BD1 inhibitor. |
| IC50 of iBRD4-BD1 | ~12 nM | As determined by AlphaScreen; a similar potency is expected in TR-FRET.[1] |
| Assay Buffer | 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20 | Optimization may be required. |
| Incubation Time | 60 - 120 minutes at room temperature | Protect from light. |
| Plate Format | 384-well, low-volume, non-binding black plate | |
| Excitation Wavelength | 340 nm | |
| Emission Wavelengths | 620 nm (Donor) and 665 nm (Acceptor) | |
| Z'-factor | > 0.7 | A measure of assay robustness. |
Experimental Protocols
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Materials and Reagents
-
Recombinant Human Brd4-BD1 (e.g., amino acids 49-170) with a 6xHis-tag
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKV-amide)
-
Terbium-cryptate labeled anti-6xHis antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Brd4-BD1-IN-1 or a reference inhibitor (e.g., iBRD4-BD1)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20
-
DMSO (for compound dilution)
-
384-well low-volume, non-binding black plates
-
TR-FRET compatible plate reader
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound (or the reference inhibitor) in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO. A typical starting concentration for the dilution series would be 1000x the final desired highest concentration.
-
Dilute the DMSO serial dilutions into Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept low, typically ≤ 1%.
-
-
Reagent Preparation:
-
Dilute the His-tagged Brd4-BD1, biotinylated acetylated peptide, Tb-anti-His antibody, and Streptavidin-d2 to their final working concentrations in Assay Buffer. The optimal concentrations should be determined empirically through reagent titration experiments.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions or DMSO (for no inhibitor and maximum FRET controls) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the diluted His-tagged Brd4-BD1 solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for protein-inhibitor binding.
-
Add 10 µL of a pre-mixed solution of the biotinylated acetylated peptide, Tb-anti-His antibody, and Streptavidin-d2 to all wells to initiate the reaction.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate for 60 to 120 minutes at room temperature, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at 620 nm (terbium donor) and 665 nm (acceptor). A time delay of 60-100 µs after excitation is typically used to minimize background fluorescence.
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The raw data from the plate reader will be the fluorescence intensity at 620 nm and 665 nm for each well.
-
Calculate the emission ratio for each well: Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000
-
-
Data Normalization:
-
Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)])
-
Ratio_sample: The ratio from a well containing the test inhibitor.
-
Ratio_max: The average ratio from the wells with no inhibitor (maximum FRET).
-
Ratio_min: The average ratio from the wells with a saturating concentration of a known potent inhibitor (minimum FRET).
-
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for the Brd4-BD1 TR-FRET assay.
Caption: Principle of the competitive TR-FRET assay for Brd4-BD1 inhibitors.
References
Application Notes and Protocols for Brd4-BD1-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating gene expression by recognizing acetylated lysine residues on histones and transcription factors.[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and BRDT.[1] These proteins contain two highly conserved N-terminal bromodomains, BD1 and BD2, which serve as the primary mechanism for their interaction with chromatin.[1][2][4] The selective inhibition of these bromodomains has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. Brd4-BD1-IN-1 is an inhibitor of the first bromodomain of BRD4 (BRD4-BD1) and can be utilized as a tool to investigate the specific roles of this domain in gene regulation.[5] Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the genome-wide localization of DNA-binding proteins. The following application notes provide detailed protocols for the use of this compound in ChIP assays to probe the genomic occupancy of BRD4.
Quantitative Data for BRD4-BD1 Inhibitors
For researchers interested in dissecting the specific functions of BRD4's first bromodomain, a selection of specific inhibitors can be employed. The following table summarizes the in vitro potency of this compound and a related, more potent compound, Brd4-BD1-IN-2. This data is crucial for determining the appropriate concentrations for cell-based assays, including ChIP.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | BRD4-BD1 | 38.20 µM | Not specified | [5] |
| Brd4-BD1-IN-2 | BRD4-BD1 | 2.51 µM | >20-fold vs. BRD4-BD2 | [6] |
Signaling Pathway and Mechanism of Action
This compound, by selectively binding to the first bromodomain of BRD4, prevents its association with acetylated histones at promoter and enhancer regions of target genes. This displacement of BRD4 from chromatin leads to a downstream cascade of events, primarily the inhibition of transcriptional elongation. A key interaction partner of BRD4 is the Positive Transcription Elongation Factor b (P-TEFb) complex. By recruiting P-TEFb to gene promoters, BRD4 facilitates the phosphorylation of RNA Polymerase II, a critical step for productive transcriptional elongation.[3] Inhibition of the BRD4-chromatin interaction by this compound disrupts this process, leading to the suppression of target gene expression, including many oncogenes.
Caption: Mechanism of BRD4-BD1 inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for a ChIP assay using this compound to investigate the effect of BD1 inhibition on BRD4 chromatin occupancy. This protocol may require optimization for specific cell types and experimental conditions.
I. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined duration. Treatment times can range from 4 to 24 hours. Based on the IC50 values, a starting concentration for Brd4-BD1-IN-2 could be in the range of 5-10 µM, while for this compound, a higher concentration in the range of 50-100 µM may be necessary to observe an effect.
II. Cross-linking and Cell Lysis
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS, then scrape the cells into a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and incubate on ice.
III. Chromatin Shearing
-
Sonication or Enzymatic Digestion: Shear the chromatin to an average fragment size of 200-800 bp. This can be achieved through sonication or enzymatic digestion (e.g., with micrococcal nuclease). Optimization of shearing conditions is critical for successful ChIP.
-
Clarification: Centrifuge the sheared chromatin at high speed to pellet cellular debris. The supernatant contains the soluble chromatin fraction.
IV. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C with rotation.
-
Immunocomplex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
V. Elution and Reverse Cross-linking
-
Elution: Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and protein.
VI. DNA Purification and Analysis
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Caption: General workflow for a ChIP experiment using a BRD4-BD1 inhibitor.
Concluding Remarks
The use of this compound and other BD1-selective inhibitors in conjunction with ChIP-seq provides a powerful approach to elucidate the specific functions of the first bromodomain of BRD4 in gene regulation. By comparing the genome-wide binding patterns of BRD4 in the presence and absence of such inhibitors, researchers can identify genes and regulatory elements that are particularly dependent on BRD4-BD1 activity. This information is invaluable for understanding the molecular mechanisms of diseases driven by aberrant BRD4 function and for the development of more targeted epigenetic therapies.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4-BD1-IN-2 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of BRD4 BD1 Selective Inhibitors in Mouse Models
Disclaimer: The compound "Brd4-BD1-IN-1" appears to be a placeholder name, as it is not specifically described in the available scientific literature. Therefore, these application notes and protocols are based on a representative and well-documented selective BRD4 BD1 inhibitor, ZL0516 , to provide researchers with relevant and actionable guidance. The principles and methods described herein can be adapted for other similar BRD4 BD1-selective inhibitors.
Introduction to BRD4 and BD1-Selective Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 plays a critical role in regulating gene transcription by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[3][4] It possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which have distinct biological functions.[3][5] While both domains recognize acetylated lysines, they exhibit preferences for different histone marks and recruit different protein complexes.[5]
Selective inhibition of the first bromodomain (BD1) has emerged as a promising therapeutic strategy. BD1 is crucial for anchoring BRD4 to chromatin, and its inhibition has been shown to phenocopy the effects of pan-BET inhibitors in certain cancer models.[5][6] Targeting BD1 selectively may offer a more refined therapeutic approach with an improved safety profile compared to pan-BET inhibitors, which can have dose-limiting side effects.[7] BD1-selective inhibitors have shown potential in various disease models, including cancer and inflammatory conditions.[6][8]
Exemplar Compound: ZL0516
ZL0516 is a potent, selective, and orally bioavailable BRD4 BD1 inhibitor.[8] It has demonstrated significant anti-inflammatory effects in in vitro and in vivo models of inflammatory bowel disease (IBD).[8] Its favorable pharmacokinetic properties make it a suitable candidate for in vivo studies in mouse models.[8]
In Vivo Administration and Dosing Data for ZL0516
The following tables summarize the available quantitative data for the in vivo administration of ZL0516 in rodent models.
Table 1: In Vivo Efficacy Study of ZL0516 in a Mouse Model of Colitis
| Parameter | Details | Reference |
| Animal Model | Dextran sulfate sodium (DSS)-induced acute colitis in mice | [8] |
| Compound | ZL0516 | [8] |
| Administration Route | Oral (p.o.) | [8] |
| Dose | 5 mg/kg | [8] |
| Frequency | Once daily (QD) | [8] |
| Duration | 9 days | [8] |
| Key Findings | Significantly reversed body weight loss caused by DSS treatment, indicating a preventive effect against colitis with low in vivo toxicity. | [8] |
Table 2: Pharmacokinetic Parameters of ZL0516 in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Dose | 10 mg/kg | 20 mg/kg | [8] |
| Cmax | 2090 ± 265 ng/mL | 605.5 ± 182 ng/mL | [8] |
| AUC0–t | 7033 ± 2161 ng·h/mL | 4966 ± 1772 ng·h/mL | [8] |
| Oral Bioavailability (F) | - | 35.3% | [8] |
Experimental Protocols
Preparation of ZL0516 for Oral Administration
This protocol is based on the high aqueous solubility of ZL0516.[8]
Materials:
-
ZL0516 powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of ZL0516 based on the desired concentration and final volume. For a 5 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg, you would need 0.125 mg of ZL0516 per mouse in 0.25 mL of vehicle.
-
Weigh the ZL0516 powder accurately and place it in a sterile tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex the solution until the ZL0516 is completely dissolved. Given its high solubility (>50 mg/mL), this should be readily achievable.[8]
-
Visually inspect the solution to ensure there are no particulates.
-
Store the prepared solution appropriately, protected from light, and use it within the stability window.
Protocol for Oral Gavage in Mice
This protocol provides a standardized method for the oral administration of solutions to mice.[2][9][10]
Materials:
-
22-24 gauge, 1.5-inch stainless steel feeding needle with a rounded tip[2]
-
1 mL syringe
-
Prepared ZL0516 solution
Procedure:
-
Animal Restraint:
-
Gently scruff the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.[2] The grip should be firm but not restrictive to the animal's breathing.
-
-
Positioning:
-
Hold the mouse in an upright, vertical position to allow the gavage needle to pass more easily into the esophagus.[9]
-
-
Needle Insertion:
-
Gently insert the feeding needle into the mouth, passing it over the tongue towards the back of the throat.[2]
-
Allow the mouse to swallow the tip of the needle. The needle should then slide smoothly into the esophagus without resistance. Do not force the needle. If you feel resistance, you may be in the trachea; withdraw and reposition.[2][9]
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the ZL0516 solution.[2]
-
-
Withdrawal and Recovery:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[10]
-
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering substances into the peritoneal cavity of a mouse.[3][11][12]
Materials:
-
26-27 gauge, ½ to ¾ inch sterile needle[11]
-
1 mL sterile syringe
-
Prepared ZL0516 solution
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back), tilting the head slightly downwards.[11] This allows the abdominal organs to shift cranially.
-
-
Site Identification and Preparation:
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[3]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. You should see negative pressure and no fluid in the needle hub.[11]
-
If the aspiration is clear, slowly inject the solution into the peritoneal cavity.
-
-
Withdrawal and Recovery:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
Techniques for Measuring Brd4-BD1 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] BRD4 plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[2][3] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of genes involved in cell proliferation, cell cycle progression, and inflammation.[4]
BRD4 has two highly conserved N-terminal bromodomains, BD1 and BD2.[2][3] While both domains recognize acetylated lysines, they exhibit distinct functions and binding preferences, suggesting that selective inhibition of one domain over the other could lead to more targeted therapeutic effects with potentially fewer side effects.[5] The first bromodomain, BD1, is of particular interest as its inhibition has been shown to have similar effects to the inhibition of both bromodomains in certain cancer models.[5] Consequently, the development of selective Brd4-BD1 inhibitors is a promising avenue for therapeutic intervention in oncology and inflammatory diseases.
A critical step in the development of such inhibitors is the accurate measurement of their engagement with Brd4-BD1 within a cellular context. Cellular target engagement assays are essential for confirming that a compound reaches its intended target in living cells and for determining its potency and residence time. This document provides detailed application notes and protocols for two of the most prominent techniques for measuring Brd4-BD1 target engagement in cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
While the specific inhibitor "Brd4-BD1-IN-1" is not prominently described in the scientific literature, the following protocols are broadly applicable to the characterization of any Brd4-BD1 inhibitor. The data presented herein is for well-characterized, exemplary Brd4-BD1 inhibitors.
Signaling Pathway of Brd4 in Transcriptional Activation
Brd4 acts as a scaffold protein that connects chromatin to the transcriptional machinery. The following diagram illustrates the role of Brd4-BD1 in this process.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting Brd4-BD1-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with Brd4-BD1-IN-1 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the primary cause of this?
A1: This is a common issue for many small molecule inhibitors which, like many hydrophobic compounds, often have low aqueous solubility.[1][2][3] The high concentration of the compound in a DMSO stock can lead to it crashing out of solution when introduced to a largely aqueous environment where it is less soluble. The salts in your buffer can also decrease the solubility of the compound.[4]
Q2: What is the maximum recommended concentration of DMSO in a typical binding assay?
A2: While this can be assay-dependent, a general guideline is to keep the final concentration of DMSO below 5%, and ideally as low as possible (e.g., 1% or less).[4] Higher concentrations of DMSO can denature proteins and interfere with ligand-protein interactions, leading to unreliable results.
Q3: Can I use other organic solvents besides DMSO to dissolve this compound?
A3: Yes, other water-miscible organic solvents such as dimethylformamide (DMF) or ethanol can be used.[4] However, it is crucial to first test the compatibility of these solvents with your specific assay, as they can also affect protein stability and activity.
Q4: How can I improve the solubility of this compound in my aqueous buffer without using high concentrations of organic solvents?
A4: Several strategies can be employed to improve solubility. These include the addition of non-ionic detergents (e.g., Tween-20, Triton X-100), using co-solvents like glycerol or polyethylene glycol (PEG), or adjusting the pH of the buffer.[3][4][5][6] It's important to empirically test the effect of these additives on your assay's performance.
Q5: Should I be concerned about the stability of the Brd4-BD1 protein itself in the assay buffer?
A5: Yes, protein stability is critical for a successful binding assay.[7] The Brd4-BD1 protein should be stored at -80°C in a buffer containing cryoprotectants like glycerol.[8][9][10] Avoid multiple freeze-thaw cycles, as this can lead to protein aggregation and loss of activity.[8][9][10]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of this compound Stock
This guide will help you address the formation of a precipitate when diluting your this compound stock solution into an aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inhibitor precipitation.
| Step | Action | Rationale |
| 1. Verify DMSO Concentration | Check the final concentration of DMSO in your assay. | High concentrations of DMSO can decrease the solubility of hydrophobic compounds in aqueous solutions and affect protein integrity.[4] |
| 2. Sonication | After dilution, briefly sonicate the solution in a water bath. | Sonication can help to break up small aggregates and promote dissolution.[4] |
| 3. Add Detergents | Include a low concentration of a non-ionic detergent in your assay buffer. | Detergents can form micelles that help to solubilize hydrophobic molecules.[5][6] |
| 4. Use Co-solvents | Add a co-solvent such as glycerol or PEG to your buffer. | Co-solvents can alter the polarity of the buffer, improving the solubility of small molecules.[3][5] |
| 5. Buffer Optimization | Empirically test different buffer pH values and salt concentrations. | The solubility of a compound can be pH-dependent, and high salt concentrations can sometimes decrease solubility.[4][6] |
Issue 2: Inconsistent or Non-reproducible Assay Results
This guide provides steps to troubleshoot inconsistent or non-reproducible data in your this compound binding assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Solubilization | Visually inspect all solutions for any signs of precipitation before use. Centrifuge solutions at high speed and use the supernatant. | Even a small amount of undissolved compound can lead to significant variations in the effective concentration. |
| Protein Instability/Aggregation | Run an SDS-PAGE of your Brd4-BD1 protein stock to check for degradation or aggregation. Perform a quick spin of the protein stock before use. | Protein that is not properly folded or is aggregated will not bind the inhibitor consistently.[7] |
| Assay Component Variability | Prepare fresh buffers and solutions from stock. Ensure all reagents are within their expiration dates. | Degradation of assay components can lead to inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the inhibitor. | Small errors in volume can lead to large variations in concentration, particularly at low concentrations. |
Experimental Workflow for a Typical Binding Assay
References
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Brd4-BD1-IN-1 off-target effects and how to control for them
Welcome to the technical support center for Brd4-BD1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as iBRD4-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers crucial for regulating gene expression.[1][2][3]
Q2: How selective is this compound for BRD4-BD1 over other BET family bromodomains?
A2: this compound exhibits high selectivity for BRD4-BD1. It has been reported to have a 23- to 6200-fold selectivity for BRD4-BD1 over other ubiquitously expressed BET bromodomains.[1][2][3] This selectivity helps in dissecting the specific functions of BRD4-BD1 in biological processes without the confounding effects of pan-BET inhibition.[1][2]
Q3: What are the known or potential off-target effects of this compound?
A3: The primary off-targets within the BET family are the second bromodomain of BRD4 (BRD4-BD2) and the bromodomains of BRD2 and BRD3, though the inhibitor is significantly less potent against these.[1][4] The chemical scaffold of this compound, a trisubstituted imidazole, is known to have potential to interact with kinases such as p38α.[1] However, when developed into a degrader (dBRD4-BD1), it did not engage p38α, suggesting a favorable kinase selectivity profile for the core inhibitor.[1] A comprehensive screening against a full kinase panel has not been reported in the reviewed literature.
Q4: How can I be sure that the observed phenotype in my experiment is due to BRD4-BD1 inhibition?
A4: To ensure the observed effects are on-target, it is crucial to perform control experiments. These can include:
-
Using a negative control: A structurally similar but inactive compound can help differentiate specific from non-specific effects.
-
Rescue experiments: Overexpression of a drug-resistant BRD4 mutant could rescue the phenotype, confirming the on-target effect.
-
Using a different BRD4-BD1 inhibitor: Employing a structurally distinct BRD4-BD1 selective inhibitor should ideally replicate the phenotype.[5]
-
Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BRD4 expression should mimic the effects of the inhibitor.
Q5: Can this compound be used to degrade BRD4?
A5: this compound itself is an inhibitor, not a degrader. However, it has been successfully used as the BRD4-binding warhead in the development of a selective BRD4 degrader, dBRD4-BD1.[1][2][3] This degrader induces the ubiquitination and subsequent proteasomal degradation of BRD4.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cellular assays. | 1. Compound instability or degradation: The compound may not be stable under your experimental conditions. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Low target expression: The levels of BRD4 in your cell line may be too low for a significant effect. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Confirm target engagement in your specific cell line using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay. 3. Verify BRD4 expression levels in your cells by Western blot or qPCR. |
| Observed phenotype differs from published results. | 1. Off-target effects: The phenotype might be due to the inhibition of an unknown off-target protein. 2. Cell-type specific responses: The function of BRD4-BD1 can be context-dependent. | 1. Perform control experiments as outlined in FAQ A4. Consider testing for inhibition of kinases like p38α if the phenotype aligns with its known functions. 2. Characterize the role of BRD4 in your specific cell model using genetic approaches (e.g., siRNA). |
| Upregulation of BRD2 and BRD3 observed upon treatment. | This can be a compensatory feedback mechanism in response to selective BRD4 inhibition or degradation. This effect was specifically noted with the degrader dBRD4-BD1.[1][2][3] | This may be an on-target consequence of selective BRD4 targeting. Monitor the expression of BRD2 and BRD3 over time and at different inhibitor concentrations. This observation can provide insights into the crosstalk between BET family members. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound (iBRD4-BD1)
| Target | Assay Type | IC50 | Fold Selectivity vs. BRD4-BD1 | Reference |
| BRD4-BD1 | AlphaScreen | 12 nM | - | [1][4] |
| BRD2-BD1 | AlphaScreen | 280 nM | 23-fold | [1][4] |
| BRD3-BD1 | AlphaScreen | 1.0 µM | 83-fold | [1][4] |
| BRD4-BD2 | AlphaScreen | 16 µM | 1333-fold | [1][4] |
| BRD2-BD2 | AlphaScreen | 7.1 µM | 592-fold | [1][4] |
| BRD3-BD2 | AlphaScreen | 75 µM | 6250-fold | [1][4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that this compound binds to BRD4 in a cellular context by measuring the change in protein thermal stability.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble BRD4 by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for In Vitro Inhibition
This protocol describes a common in vitro method to measure the inhibitory activity of compounds on the interaction between BRD4-BD1 and an acetylated histone peptide.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute recombinant GST-tagged BRD4-BD1, a biotinylated acetylated histone H4 peptide, a terbium-labeled anti-GST antibody (donor), and a streptavidin-labeled fluorophore (acceptor) in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Reaction Incubation: Add the BRD4-BD1 protein and the biotinylated histone peptide to the wells and incubate to allow for binding.
-
Detection: Add the TR-FRET donor and acceptor reagents and incubate in the dark to allow for binding to the protein and peptide, respectively.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor). The ratio of these signals is used to determine the degree of inhibition.
Visualizations
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Brd4-BD1-IN-1
Welcome to the technical support center for Brd4-BD1-IN-1 and other selective inhibitors of the first bromodomain (BD1) of BRD4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret their results.
Troubleshooting Guide
This guide addresses common issues encountered when using high concentrations of selective BRD4-BD1 inhibitors.
Q1: I am observing significant cell death and loss of viability in my cell cultures after treatment with high concentrations of this compound. What is the cause and how can I fix this?
A1: High-concentration-induced cytotoxicity is a known concern with many small molecule inhibitors, including those targeting BRD4. The cell death you are observing can stem from several factors, including potent on-target effects, off-target kinase inhibition, or issues with the experimental setup.
Possible Causes & Troubleshooting Steps:
-
Potent On-Target Effects: BRD4 is a critical regulator of the transcription of key oncogenes (like c-Myc) and cell cycle progression genes.[1][2][3] Potent and sustained inhibition of BRD4's function, even specifically through BD1, can lead to cell cycle arrest and apoptosis, which is the intended therapeutic effect in many cancer models.[4] However, at high concentrations, this effect can be very pronounced and rapid.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 50 µM) to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. For long-term experiments, using a concentration at or slightly above the IC50 is often sufficient and better tolerated than high, supra-maximal doses.
-
-
Off-Target Effects: While this compound is designed for selectivity, at high concentrations, the inhibitor may bind to other proteins, including other BET family members (BRD2, BRD3) or unrelated kinases, leading to unexpected toxicity.[5] Lack of absolute selectivity can lead to off-target effects.
-
Solution: Compare the phenotype (e.g., cell death, gene expression changes) observed with your inhibitor to that of other well-characterized pan-BET inhibitors (e.g., JQ1) and BD1-selective inhibitors.[6] Also, consider using a structurally unrelated BRD4-BD1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. If available, use a negative control compound that is structurally similar but inactive against BRD4.
-
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to BET inhibitors.[4][7] This can be due to their genetic background, dependence on BRD4-regulated pathways, or expression levels of the BRD4 protein itself.[8] Tissues with high rates of proliferation, such as the intestine and skin, have shown sensitivity to BRD4 suppression in vivo.[1]
-
Solution: Characterize the sensitivity of your specific cell line. If your chosen line is highly sensitive, consider using a lower dose or shorter treatment duration. It may also be beneficial to test the inhibitor on a panel of cell lines to understand its activity spectrum.
-
-
Compound Solubility and Stability: Poor solubility at high concentrations can lead to compound precipitation, which can be toxic to cells or interfere with assay readouts. The compound may also be unstable in culture media over long incubation periods.
-
Solution: Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%). Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Below is a workflow to systematically troubleshoot cell viability issues.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action for a BRD4-BD1 selective inhibitor?
A2: BRD4 is an epigenetic "reader" protein that recognizes and binds to acetylated lysine residues on histone tails via its two bromodomains, BD1 and BD2.[1][9] This binding anchors BRD4 to chromatin, where it recruits transcriptional machinery to activate gene expression, including genes critical for cell proliferation and survival.[3] A BRD4-BD1 selective inhibitor is a small molecule designed to fit into the acetyl-lysine binding pocket of the first bromodomain (BD1), preventing BRD4 from binding to chromatin.[10] This displacement leads to the suppression of target gene transcription.[2]
Q3: Why is selectivity for BD1 over BD2 potentially important?
A3: While the two bromodomains of BRD4 are structurally similar, they are thought to have some non-redundant functions.[7][11] Studies suggest that BD1 is primarily responsible for chromatin binding, while BD2 may be more involved in recruiting other protein complexes.[6][7] By selectively targeting BD1, researchers can dissect the specific roles of this domain. Furthermore, developing domain-selective inhibitors may offer a therapeutic window with a different efficacy and side-effect profile compared to pan-BET inhibitors that target both domains across all BET family members.[6]
Q4: How do I determine the optimal working concentration of this compound?
A4: The optimal concentration is cell-type and assay-dependent. A standard approach is to perform a cell viability or proliferation assay (e.g., MTS or CCK-8) with a wide range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilutions starting from 30-50 µM). The resulting dose-response curve will allow you to determine the IC50/EC50 value. For mechanistic studies, using concentrations around the IC50 value is recommended. For long-term studies, it is crucial to use the lowest effective concentration to minimize toxicity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several selective BRD4-BD1 inhibitors. Note that "this compound" is a representative name; data for specific, published molecules are provided as examples.
| Compound Name | Target | IC50 (nM) | Selectivity (BD2/BD1) | Reference Cell Line IC50 (nM) | Reference |
| GSK778 (iBET-BD1) | BRD4 BD1 | 41 | >130-fold vs BD2 | - | [6][12] |
| ZL0516 | BRD4 BD1 | 84 | ~8.5-fold vs BD2 | CIG5 (hSAECs): 280 | [13] |
| Compound 52 (ZL0590) | BRD4 BD1 | 90 | ~12-fold vs BD2 | CIG5 (hSAECs): 200 | [5] |
| Pelabresib (CPI-0610) | BRD4 BD1 | 39 | - | MYC (EC50): 180 | [12] |
| BRD4-BD1-IN-2 | BRD4 BD1 | 2510 | ~20-fold vs BD2 | - | [14] |
| iBRD4-BD1 | BRD4 BD1 | 12 | 23 to 6200-fold | - | [15] |
Note: IC50 values can vary based on the specific assay conditions (e.g., TR-FRET, AlphaScreen). Data is presented for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol provides a general framework for determining the effect of a BRD4-BD1 inhibitor on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. For a 10-point curve, you might start with a 100 µM solution and perform 1:3 dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as % viability versus log[inhibitor concentration] to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled, clear-bottom plates
-
Your cell line of interest
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
Methodology:
-
Seeding and Treatment: Seed and treat cells with the inhibitor and controls in a white-walled 96-well plate as described in the cell viability protocol. A typical treatment time to observe apoptosis is 24-48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase 3/7 activity and thus, a higher degree of apoptosis. Normalize results to the vehicle control.
References
- 1. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BRD4-BD1-IN-2 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 15. reactionbiology.com [reactionbiology.com]
Improving the stability of Brd4-BD1-IN-1 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Brd4-BD1-IN-1 stock solutions for consistent and reliable experimental outcomes.
This compound: Compound Specifications
This compound, also referred to as Compound 9a, is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). Below are its key specifications:
| Property | Value | Reference |
| Synonym | Compound 9a | [1][2] |
| CAS Number | 2761321-18-8 | [2] |
| Molecular Formula | C₁₆H₁₅BrN₄O₄ | [1] |
| Molecular Weight | 407.22 g/mol | [1] |
| IC₅₀ (BRD4-BD1) | 38.20 µM | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most small molecule inhibitors, including those with structures similar to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: How should I store the solid compound and its stock solution?
A2:
-
Solid Compound: Store the lyophilized powder of this compound at -20°C for long-term storage.
-
Stock Solution: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for optimal stability. For short-term storage (up to one month), -20°C may be acceptable.
Q3: My this compound stock solution shows precipitation after being diluted in aqueous buffer or cell culture media. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically up to 0.5% in cell-based assays, though this should be optimized for your specific cell line.
-
Use a pre-dilution step: Before adding the compound to your final aqueous solution, perform an intermediate dilution in a co-solvent or in the assay buffer itself.
-
Sonication: Gentle sonication of the final solution can help to redissolve small precipitates.
-
Warm the solution: Briefly warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heat can degrade the compound.
Q4: How can I check the stability of my this compound stock solution over time?
A4: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. By comparing the peak area of the parent compound in a freshly prepared solution to that in an aged solution, you can quantify the extent of degradation.
Troubleshooting Guide: Stock Solution Instability
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound stock solutions.
Visualizing the Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve issues with this compound stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) For 1 mg of this compound (MW = 407.22 g/mol ): Volume (L) = (0.001 g / 407.22 g/mol ) / 0.010 mol/L = 0.000245 L = 245 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Objective: To determine the percentage of intact this compound remaining in a stock solution after a period of storage.
-
Methodology:
-
Prepare a fresh reference standard: Prepare a new stock solution of this compound in DMSO at the same concentration as the solution to be tested. This will serve as the 100% reference.
-
Prepare the test sample: Thaw an aliquot of the aged stock solution.
-
HPLC Analysis:
-
Inject the fresh reference standard and the aged test sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient that allows for the separation of the parent compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in both the reference and test chromatograms.
-
Calculate the percentage of remaining compound in the aged stock solution using the following formula: Percentage Stability = (Peak Area of Aged Sample / Peak Area of Fresh Sample) x 100%
-
-
Signaling Pathway and Experimental Workflow
BRD4 Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation. It binds to acetylated histones on chromatin, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation of target genes, many of which are involved in cell proliferation and cancer, such as MYC. This compound selectively inhibits the first bromodomain (BD1), preventing BRD4 from binding to acetylated histones and thereby downregulating the expression of its target genes.
Caption: The role of BRD4 in transcriptional activation and its inhibition by this compound.
Experimental Workflow for Testing this compound
A typical workflow to evaluate the efficacy of this compound involves preparing the compound, treating cells, and then assessing downstream biological effects.
Caption: A generalized workflow for evaluating the cellular effects of this compound.
References
Best practices for storing and handling Brd4-BD1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Brd4-BD1-IN-1, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. By binding to BD1, this compound competitively inhibits the interaction between BRD4 and acetylated histones, leading to the downregulation of BRD4-target genes, many of which are involved in cell proliferation, cell cycle progression, and inflammation.[1][2]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
3. How should I dissolve this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to dissolve the powder in 100% DMSO. Sonication may be used to aid dissolution if precipitation is observed. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
4. What are the key signaling pathways regulated by BRD4?
BRD4 is a key regulator of several critical signaling pathways implicated in cancer and inflammation. Inhibition of BRD4, particularly the BD1 domain, can modulate these pathways.
-
MYC Oncogene Pathway: BRD4 is a well-established regulator of the MYC oncogene. By binding to super-enhancers associated with the MYC gene, BRD4 drives its transcription. Inhibition of BRD4 leads to a rapid downregulation of MYC expression, which can induce cell cycle arrest and apoptosis in cancer cells.[3]
-
NF-κB Signaling Pathway: BRD4 interacts with the acetylated RelA subunit of NF-κB, a key transcription factor in inflammatory responses. This interaction is important for the transcription of pro-inflammatory genes. BRD4 inhibitors can suppress the inflammatory response by disrupting this interaction.
-
Cell Cycle Progression: BRD4 regulates the expression of genes crucial for cell cycle progression, such as those encoding cyclins and cyclin-dependent kinases (CDKs).[2] Inhibition of BRD4 can lead to G1 cell cycle arrest.[4]
Below is a diagram illustrating the central role of BRD4 in transcriptional activation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit.- Improper storage (e.g., repeated freeze-thaw cycles).- Low-quality DMSO. | - Gently warm the stock solution to 37°C and vortex or sonicate briefly. - Prepare fresh stock solution in high-quality, anhydrous DMSO. - Ensure proper aliquoting and storage at -80°C to minimize freeze-thaw cycles. |
| Low or No Cellular Activity | - Incorrect dosage.- Poor cell permeability.- Compound degradation.- Cell line is resistant to BRD4 inhibition. | - Perform a dose-response experiment to determine the optimal concentration (typically in the low micromolar range for many cell lines).- Verify cell permeability using a cellular thermal shift assay (CETSA) if possible.[5]- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Confirm BRD4 expression in your cell line and consider that some cell lines have intrinsic resistance mechanisms.[4] |
| High Cellular Toxicity | - High concentration of the compound.- High concentration of DMSO.- Off-target effects. | - Lower the concentration of this compound. - Ensure the final DMSO concentration in the cell culture medium is non-toxic (≤ 0.1%). - Include appropriate controls, such as a vehicle-only (DMSO) control and a positive control with a well-characterized BRD4 inhibitor (e.g., JQ1).[6][7] |
| Inconsistent Results Between Experiments | - Variation in cell density or passage number.- Inconsistent incubation times.- Degradation of the compound. | - Standardize cell seeding density and use cells within a consistent passage number range. - Maintain consistent incubation times for compound treatment. - Always prepare fresh dilutions of the inhibitor for each experiment. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol outlines a typical workflow for assessing the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Western Blot for Downstream Target Validation
This protocol is for verifying the inhibition of BRD4 activity by assessing the protein levels of a known downstream target, such as c-Myc.
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration (e.g., the IC50 value determined from the viability assay) and for an appropriate duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Compare the protein levels in the treated samples to the vehicle control.
This comprehensive guide should assist researchers in effectively utilizing this compound in their experiments. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Brd4-BD1-IN-1 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the BRD4 protein. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1] These proteins play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails.[2][3] This binding helps recruit the transcriptional machinery to specific genes, promoting their expression.[4][5] By binding to BD1, this compound prevents BRD4 from associating with chromatin, thereby inhibiting the transcription of BRD4-dependent genes, many of which are involved in cell proliferation and cancer progression.[6][7]
Q2: Why is it important to validate the activity of this compound in a new cell line?
A2: The cellular response to BET inhibitors can be highly context- and cell-type-dependent.[8] Therefore, it is crucial to validate the on-target activity of this compound in your specific cell line of interest. This ensures that the observed phenotypic effects, such as decreased cell proliferation, are a direct result of BRD4 inhibition and not due to off-target effects. Key validation steps include confirming target engagement, assessing downstream pathway modulation, and observing the expected cellular phenotype.
Q3: What are the initial steps to confirm that this compound is active in my cells?
A3: A good starting point is to perform a dose-response experiment to determine the inhibitor's potency in your cell line. This is typically done using a cell viability or proliferation assay to calculate the half-maximal inhibitory concentration (IC50). Following this, you should verify that the inhibitor is modulating the expression of known BRD4 target genes, with c-MYC being a well-established biomarker.[7][9][10]
Q4: What is the significance of targeting BD1 of BRD4 specifically?
A4: BRD4 has two bromodomains, BD1 and BD2, which may have distinct functions.[3][7] Developing inhibitors with selectivity for one bromodomain over the other is an area of active research, with the goal of achieving more specific therapeutic effects and potentially reducing off-target toxicities.[11] Validating a BD1-selective inhibitor like this compound helps to dissect the specific roles of this domain in gene regulation.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or no effect on cell viability | 1. Low BRD4 expression or dependence in the cell line.2. Poor cell permeability of the compound.3. Rapid metabolism or efflux of the inhibitor.4. Inactive compound. | 1. Confirm BRD4 expression levels via Western blot or qPCR.2. Increase incubation time or concentration.3. Consider using efflux pump inhibitors as a control experiment.4. Verify compound integrity and activity in a sensitive positive control cell line. |
| No change in c-MYC expression after treatment | 1. The chosen time point is not optimal for observing changes in c-MYC.2. The cell line may not be dependent on BRD4 for c-MYC expression.3. Insufficient inhibitor concentration to engage the target effectively. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time for c-MYC downregulation.[2]2. Investigate other known BRD4 target genes (e.g., FOSL1, MYB).[8]3. Ensure the concentration used is at or above the IC50 for proliferation effects. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency.2. Inconsistent inhibitor preparation or storage.3. Variability in assay conditions (e.g., incubation time, reagent concentrations). | 1. Use cells within a consistent passage number range and seed at a standardized density.2. Prepare fresh stock solutions of the inhibitor and store them appropriately.3. Standardize all experimental protocols and ensure consistent execution. |
Experimental Protocols & Data Presentation
Experimental Workflow
The following diagram illustrates a typical workflow for validating the activity of this compound in a new cell line.
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Table 1: Example IC50 Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A (Sensitive) | 0.5 |
| Cell Line B (Moderately Sensitive) | 2.5 |
| Cell Line C (Resistant) | > 20 |
Protocol 2: Quantitative RT-PCR for c-MYC Expression
-
Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at 1x and 5x the determined IC50 concentration for a predetermined time (e.g., 8 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method.
Table 2: Example Relative c-MYC mRNA Expression Data
| Treatment | Fold Change in c-MYC Expression (Normalized to Vehicle) |
| Vehicle Control | 1.0 |
| This compound (1x IC50) | 0.45 |
| This compound (5x IC50) | 0.20 |
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Treatment and Crosslinking: Treat cells with this compound at 5x IC50 for 4-6 hours. Crosslink proteins to DNA with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Use IgG as a negative control.
-
Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and then elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinking and purify the DNA.
-
qPCR: Perform qPCR using primers flanking the known BRD4 binding site on the c-MYC promoter.
-
Data Analysis: Analyze the data as a percentage of input DNA.
Table 3: Example ChIP-qPCR Data for BRD4 Occupancy at the c-MYC Promoter
| Treatment | Antibody | % Input (Mean ± SD) |
| Vehicle Control | Anti-BRD4 | 1.5 ± 0.2 |
| Vehicle Control | IgG | 0.1 ± 0.05 |
| This compound (5x IC50) | Anti-BRD4 | 0.3 ± 0.1 |
| This compound (5x IC50) | IgG | 0.1 ± 0.04 |
BRD4 Signaling Pathway
The following diagram illustrates the simplified mechanism of BRD4 action and its inhibition by this compound.
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to BET Bromodomain Inhibitors: The Specificity of Brd4-BD1-IN-1 Versus the Broad Action of Pan-BET Inhibitors like JQ1
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulators is rich with potential. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparison of a selective inhibitor, Brd4-BD1-IN-1, against the well-established pan-BET inhibitor, JQ1, offering insights into the nuances of their biochemical activity and cellular effects.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction plays a pivotal role in the regulation of gene transcription. By tethering transcriptional machinery to chromatin, BET proteins, particularly BRD4, are implicated in the expression of key oncogenes like MYC. Consequently, inhibiting BET protein function has become a compelling strategy in cancer therapy.
JQ1, a thienotriazolodiazepine, is a potent, cell-permeable inhibitor that binds competitively to the acetyl-lysine binding pockets of all BET family bromodomains, earning it the classification of a pan-BET inhibitor.[1] Its discovery spurred significant research into the therapeutic potential of BET inhibition. However, the broad targeting of all BET proteins raises questions about potential off-target effects and toxicities. This has driven the development of more selective inhibitors, such as this compound, which are designed to target specific bromodomains within the BET family. BRD4, for instance, contains two distinct bromodomains, BD1 and BD2, which may have non-redundant functions. Inhibitors with selectivity for one domain over the other, like this compound, offer the potential for a more refined therapeutic intervention with an improved safety profile.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and JQ1, providing a direct comparison of their inhibitory activities against the first bromodomain (BD1) of BRD4. Due to the limited publicly available data for this compound, data for other representative BRD4-BD1 selective inhibitors (iBRD4-BD1 and Brd4-BD1-IN-2) are included to provide a broader context for the performance of BD1-selective inhibitors.
Table 1: Inhibitor Potency (IC50) Against BRD4 Bromodomains
| Inhibitor | Target | IC50 (µM) | Assay Type |
| This compound (Compound 9a) | BRD4-BD1 | 38.20 | Not Specified |
| JQ1 | BRD4-BD1 | 0.077 | AlphaScreen[2][3][4] |
| BRD4-BD2 | 0.033 | AlphaScreen[3][4] | |
| iBRD4-BD1 | BRD4-BD1 | 0.012 | Not Specified |
| BRD4-BD2 | 16 | Not Specified | |
| Brd4-BD1-IN-2 | BRD4-BD1 | 2.51 | Not Specified |
| BRD4-BD2 | >50 (20-fold selective) | Not Specified |
Table 2: Cellular Activity of BET Inhibitors
| Inhibitor | Cell Line | Effect | Assay Type |
| JQ1 | Multiple Myeloma (MM.1S) | G1 cell cycle arrest, senescence | Not Specified[3] |
| NUT Midline Carcinoma (NMC) | Differentiation, growth arrest | Not Specified[2] | |
| iBRD4-BD1 | Multiple Myeloma (MM.1S) | Cytotoxicity (EC50 = 2.3 µM) | Not Specified |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and JQ1 lies in their selectivity. JQ1, as a pan-BET inhibitor, binds to the bromodomains of BRD2, BRD3, and BRD4 with high affinity.[1] This broad inhibition leads to the displacement of these proteins from chromatin, resulting in the downregulation of target genes, most notably the MYC oncogene.
In contrast, this compound is designed to selectively target the first bromodomain (BD1) of BRD4. While the precise downstream consequences of selective BD1 inhibition are still under investigation, it is hypothesized that this targeted approach may offer a more nuanced modulation of BRD4's transcriptional activity, potentially sparing some of the cellular functions mediated by other BET proteins or the second bromodomain (BD2) of BRD4. This could translate to a more favorable therapeutic window with reduced side effects.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the generalized signaling pathway of BET inhibitors and the workflows for key experimental assays used in their characterization.
Caption: Generalized signaling pathway of BET inhibitors.
Caption: Experimental workflows for key inhibitor characterization assays.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation. Below are detailed protocols for the key experiments cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for BET Inhibitor Screening
This assay is used to measure the binding of BET bromodomains to acetylated histone peptides in a high-throughput format.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
GST-tagged BRD4-BD1 protein.
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16).
-
Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads (PerkinElmer).
-
Test inhibitors (this compound, JQ1) serially diluted in DMSO.
-
-
Assay Procedure :
-
In a 384-well microplate, add 5 µL of GST-BRD4-BD1 (final concentration ~25 nM) to each well.
-
Add 5 µL of the test inhibitor at various concentrations.
-
Add 5 µL of biotinylated H4 peptide (final concentration ~25 nM).
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a mixture of Streptavidin-Donor and anti-GST-Acceptor beads (final concentration 10 µg/mL each).
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis :
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
TR-FRET is another proximity-based assay used to quantify the binding interaction between a bromodomain and its ligand.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Europium-labeled anti-GST antibody.
-
GST-tagged BRD4-BD1 protein.
-
Biotinylated histone H4 peptide conjugated to an APC (allophycocyanin) acceptor.
-
Test inhibitors serially diluted in DMSO.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the test inhibitor at various concentrations.
-
Add 5 µL of a pre-mixed solution of GST-BRD4-BD1 and Europium-labeled anti-GST antibody.
-
Add 10 µL of the Biotin-H4-APC conjugate.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission measured at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis :
-
The TR-FRET ratio (665 nm/615 nm) is calculated. A decrease in this ratio indicates inhibition of the protein-ligand interaction.
-
IC50 values are determined from the dose-response curves.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat the cells with various concentrations of the inhibitors (this compound or JQ1) for a specified period (e.g., 72 hours).
-
-
MTT Assay Procedure :
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
-
Data Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
EC50 values, the concentration of inhibitor that causes a 50% reduction in cell viability, are calculated from the dose-response curves.
-
Conclusion
The development of BET inhibitors represents a significant advancement in the field of epigenetics and cancer therapy. While pan-BET inhibitors like JQ1 have demonstrated broad efficacy in preclinical models, the potential for off-target effects has spurred the development of more selective agents. This compound, although less characterized, represents a move towards this targeted approach. The available data, supplemented with that of other BD1-selective inhibitors, suggests that while pan-inhibitors like JQ1 are highly potent across the BET family, BD1-selective inhibitors can achieve high potency for their intended target with significantly reduced activity at the second bromodomain.
The ultimate therapeutic advantage of a BD1-selective versus a pan-BET inhibitor will depend on the specific biological context and the relative contributions of different BET proteins and their bromodomains to the disease pathology. Further research, including direct comparative studies with more extensive cellular and in vivo data for compounds like this compound, is crucial to fully elucidate the therapeutic potential of domain-selective BET inhibition. This guide provides a foundational comparison to aid researchers in navigating this complex and rapidly evolving field.
References
Navigating the Nuances of BET Inhibition: A Comparative Guide to BRD4-BD1 and BRD4-BD2 Selective Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of the two bromodomains of BRD4, BD1 and BD2, presents a promising avenue for therapeutic intervention in a range of diseases, from cancer to inflammation. Understanding the distinct selectivity profiles and functional consequences of targeting each domain is paramount for advancing drug discovery efforts. This guide provides an objective comparison of a representative BRD4-BD1 selective inhibitor, ZL0590, against a well-characterized BRD4-BD2 selective inhibitor, ABBV-744, supported by experimental data and detailed protocols.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as key regulators of gene expression. BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While structurally similar, these two domains exhibit distinct functional roles. Emerging evidence suggests that BD1 is more critically involved in the maintenance of steady-state gene expression and oncogenic programs, while BD2 plays a more prominent role in the induction of inflammatory gene expression.[1] This functional divergence underscores the importance of developing selective inhibitors to dissect their individual contributions and to potentially achieve more targeted therapeutic effects with improved side-effect profiles.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the binding affinities and selectivity of the BRD4-BD1 selective inhibitor ZL0590 (also referred to as compound 52) and the BRD4-BD2 selective inhibitor ABBV-744.
| Inhibitor | Target | IC50 (nM) | Selectivity (Fold) | Reference Compound (for comparison) | IC50 (nM) |
| ZL0590 (Compound 52) | BRD4-BD1 | 90 | ~10-fold vs BRD4-BD2 | (+)-JQ1 (pan-BET inhibitor) | BRD4-BD1: ~50 |
| BRD4-BD2 | ~900 | BRD4-BD2: ~90 | |||
| ABBV-744 | BRD4-BD1 | 2006 | >100-fold vs BRD4-BD1 | ||
| BRD4-BD2 | 4 |
Table 1: Comparison of IC50 values and selectivity for BRD4-BD1 and BRD4-BD2 selective inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target protein's activity. Selectivity is expressed as the ratio of IC50 values for the off-target versus the on-target bromodomain.
Signaling Pathways and Functional Consequences
The differential roles of BRD4-BD1 and BD2 in gene regulation translate to distinct downstream signaling pathways and cellular outcomes. Inhibition of BD1 is often associated with anti-proliferative effects in cancer models, primarily through the downregulation of oncogenes like c-Myc.[2] Conversely, selective inhibition of BD2 has shown promise in models of inflammation and autoimmune disease.[3]
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Comparative analysis of Brd4-BD1-IN-1 with other BD1-selective inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 contains two highly conserved bromodomains, BD1 and BD2, which serve as "readers" of acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While pan-BET inhibitors have shown clinical potential, their lack of selectivity can lead to off-target effects. This has spurred the development of inhibitors with selectivity for either BD1 or BD2. This guide provides a comparative analysis of several prominent BD1-selective inhibitors of BRD4, with a focus on their biochemical potency, selectivity, and cellular activity, supported by experimental data. The compound "Brd4-BD1-IN-1" appears to be a placeholder; therefore, this comparison focuses on publicly disclosed BD1-selective inhibitors.
Quantitative Performance of BD1-Selective Inhibitors
The following table summarizes the in vitro potency and selectivity of several notable BRD4 BD1-selective inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency. Selectivity is presented as the ratio of IC50 values for BRD4 BD2 to BRD4 BD1, with higher ratios indicating greater selectivity for BD1.
| Inhibitor | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD2/BD1) | Key Cellular Activities |
| ZL0590 | 90[1][2] | >900 | ~10-fold[2][3] | Inhibits inflammatory gene expression (CIG5 and IL-6) in human small airway epithelial cells (hSAECs) with IC50 values of 200 nM and 370 nM, respectively.[1] Shows in vivo efficacy in a mouse model of airway inflammation.[2] |
| ZL0516 | 84[4] | - | - | Suppresses inflammatory bowel disease (IBD) by inhibiting the BRD4/NF-κB signaling pathway.[5] |
| iBET-BD1 | - | - | ≥130-fold[6] | More pronounced effect on the growth and viability of various human cancer cell lines compared to BD2-selective inhibitors.[6] |
| Compound 3u | 560[7] | >100,000[7] | >178-fold[7] | Exhibits anti-proliferative activity against several human cancer and fibroblastic cell lines.[7] |
| MS436 | 30-50 (Ki)[8] | - | ~10-fold[8] | - |
Note: IC50 and Ki are different measures of binding affinity, with Ki being the inhibition constant. A direct numerical comparison should be made with caution. Data for some inhibitors was not available ("-").
Experimental Protocols
The data presented in this guide are typically generated using a variety of established biochemical and cellular assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to determine the binding affinity of inhibitors to BRD4 bromodomains.
Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Europium) and an acceptor (e.g., APC or Cy5), which are brought together when a biotinylated histone peptide binds to a GST-tagged BRD4 bromodomain. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagents: GST-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac), Europium-labeled anti-GST antibody (donor), and Streptavidin-APC conjugate (acceptor), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Procedure: a. Add the test inhibitor at various concentrations to the wells of a 384-well plate. b. Add a pre-mixed solution of the GST-tagged BRD4 protein and the biotinylated histone peptide. c. Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. e. Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
AlphaScreen is another proximity-based assay used to measure inhibitor potency.[9]
Principle: This bead-based assay utilizes donor and acceptor beads that are brought into close proximity through the interaction of a biotinylated ligand (e.g., acetylated histone peptide) with a tagged protein (e.g., GST-BRD4).[9] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[9] Inhibitors that disrupt the protein-ligand interaction will separate the beads, leading to a decrease in the signal.[9]
Protocol Outline:
-
Reagents: Biotinylated acetylated histone peptide, GST-tagged BRD4 BD1 or BD2, Streptavidin-coated Donor beads, and anti-GST Acceptor beads, in an appropriate assay buffer.
-
Procedure: a. Add the test inhibitor at various concentrations to a 384-well plate. b. Add the GST-tagged BRD4 protein. c. Add the biotinylated histone peptide. d. Add the anti-GST Acceptor beads and incubate in the dark. e. Add the Streptavidin-coated Donor beads and incubate further in the dark. f. Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves of the luminescent signal versus inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular environment.[10]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability.[10] In CETSA, cells are treated with the inhibitor, heated to denature proteins, and then lysed.[10] The amount of soluble, non-denatured target protein is then quantified, typically by Western blotting or other detection methods.[10] An effective inhibitor will result in a higher amount of soluble target protein at elevated temperatures compared to untreated cells.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.
-
Detection: Analyze the supernatant for the amount of soluble BRD4 protein using Western blotting with a BRD4-specific antibody.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz are provided below to illustrate key concepts.
Caption: Simplified BRD4 signaling pathway and the mechanism of action of a BD1-selective inhibitor.
Caption: General experimental workflow for a TR-FRET based BRD4 inhibitor screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZL0590 | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZL0516 | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Epigenetic Landscape: A Comparative Guide to the Cross-Reactivity of BRD4-BD1 Selective Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of specific bromodomain and extra-terminal (BET) family protein domains is a critical strategy in the development of targeted therapies for cancer and inflammatory diseases. This guide provides an objective comparison of the cross-reactivity of BRD4-BD1 selective inhibitors with other bromodomain families, supported by experimental data and detailed methodologies.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2] Each BET protein contains two highly conserved bromodomains, BD1 and BD2.[3][4] While pan-BET inhibitors have shown therapeutic promise, their clinical progression has been hampered by dose-limiting toxicities, such as thrombocytopenia, which may stem from the inhibition of multiple BET proteins and both of their bromodomains.[5][6] This has spurred the development of inhibitors with selectivity for a single bromodomain, with the goal of achieving a better therapeutic window. Recent evidence suggests that selective inhibition of the first bromodomain (BD1) of BRD4 can phenocopy the effects of pan-BET inhibitors in preclinical models.[5]
This guide focuses on inhibitors designed to selectively target the first bromodomain of BRD4 (BRD4-BD1) and examines their cross-reactivity with other bromodomain families.
Comparative Analysis of Inhibitor Selectivity
The development of potent and selective BRD4-BD1 inhibitors is a significant area of research. The following tables summarize the binding affinities and selectivity profiles of representative BRD4-BD1 selective inhibitors compared to other bromodomains.
| Inhibitor | Target | IC50 (nM) | Selectivity over BRD4-BD2 | Selectivity over other BET BDs | Reference Compound(s) |
| ZL0590 (52) | BRD4-BD1 | 90 | ~10-fold | ~10-fold more selective over BRD2-BD1 and BRD2-BD2. | - |
| Compound 14 | BRD4-BD1 | 17 | Not specified | Potent suppression of MYC expression in MV4-11 cells (IC50 = 32 nM). | - |
| Compound 33 (XL-126) | BRD4-BD1 | 8.9 (Kd) | 185-fold | 57-373 fold selectivity confirmed by BROMOscan. | - |
| Olinone | BRD4-BD1 | 3,400 (Kd) | >100-fold | Exhibits over 100-fold higher binding affinity to BD1 of all BET bromodomains compared to BD2. | - |
Table 1: Comparative inhibitory activity and selectivity of representative BRD4-BD1 selective inhibitors.
| Inhibitor | Target | IC50 (nM) | Target | IC50 (nM) | Notes |
| Compound 23 | BRD4-BD1 | 28 | PLK1 | 40 | A potent dual kinase-bromodomain inhibitor.[1] |
| Compound 6 | BRD4-BD1 | 2,579 | PLK1 | 9.9 | Demonstrates high selectivity for PLK1 over BRD4.[1] |
| CDD-787 | BRDT-BD1 | 2.1 | BRDT-BD2 | >10,000 | Exhibits ~5,000-fold selectivity for BRDT-BD1 over BRDT-BD2 and shows picomolar inhibition against BRD2-BD1, BRD3-BD1, and BRD4-BD1.[5] |
| CDD-956 | BRDT-BD1 | Not specified | BRDT-BD2 | Not specified | Maintains picomolar BET BD1 binding potency and high selectivity over BET BD2 proteins.[5] |
Table 2: Inhibitory activity of compounds with varied selectivity profiles.
Experimental Protocols
The determination of inhibitor selectivity and binding affinity relies on a variety of robust biochemical and biophysical assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is commonly used to assess inhibitor potency by measuring the disruption of the interaction between a bromodomain and an acetylated histone peptide.
Protocol Outline:
-
Reagents: His-tagged bromodomain protein, biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and nickel chelator-coated acceptor beads.[7]
-
Procedure: The His-tagged bromodomain binds to the nickel acceptor beads, and the biotinylated histone peptide binds to the streptavidin donor beads. In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into close proximity.[7]
-
Detection: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Inhibition Measurement: Inhibitors that bind to the bromodomain disrupt its interaction with the histone peptide, leading to a decrease in the AlphaScreen signal. IC50 values are determined by measuring the signal at various inhibitor concentrations.[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and a target protein.
Protocol Outline:
-
Immobilization: The bromodomain protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the inhibitor is flowed over the sensor surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the SPR sensorgram. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation: The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the titration syringe.
-
Titration: The inhibitor is injected in small aliquots into the sample cell.
-
Heat Measurement: The heat released or absorbed upon binding is measured.
-
Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6]
BROMOscan™
BROMOscan is a competitive binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.
Protocol Outline:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a bromodomain-tagged T7 phage.
-
Procedure: The bromodomain-phage construct is incubated with the immobilized ligand and the test compound.
-
Quantification: The amount of phage bound to the solid support is quantified using qPCR. The results are reported as the percentage of control, where a lower percentage indicates stronger binding of the test compound.[1]
Signaling Pathways and Experimental Workflows
To understand the context of BRD4-BD1 inhibition, it is essential to visualize the signaling pathway in which BRD4 participates and the general workflow for assessing inhibitor selectivity.
References
- 1. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Activity of the BRD4 BD1 Selective Inhibitor, ZL0590
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of ZL0590, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). ZL0590's performance is objectively compared with pan-BET (Bromodomain and Extra-Terminal) inhibitors, JQ1 and Mivebresib (ABBV-075), supported by experimental data and detailed protocols.
Introduction to BRD4 Inhibition
BRD4 is a key epigenetic reader that plays a crucial role in regulating gene expression. It contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery and the expression of genes involved in cell proliferation, inflammation, and cancer. Consequently, inhibiting BRD4 has emerged as a promising therapeutic strategy for various diseases.
While pan-BET inhibitors like JQ1 and Mivebresib target both BD1 and BD2 of all BET family members (BRD2, BRD3, BRD4, and BRDT), selective inhibition of a single bromodomain offers the potential for a more targeted therapeutic effect with an improved safety profile. This guide focuses on ZL0590, a selective inhibitor of BRD4's first bromodomain, and compares its activity against established pan-BET inhibitors.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize the quantitative data for ZL0590, JQ1, and Mivebresib (ABBV-075), highlighting their binding affinities, cellular activities, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes |
| ZL0590 | BRD4 BD1 | 90 | ~12-fold selective for BRD4 BD1 over BRD4 BD2 |
| BRD4 BD2 | 1093 | ||
| BRD2 BD1 | >1000 | Highly selective over other BET and non-BET bromodomains | |
| BRD2 BD2 | >1000 | ||
| JQ1 | BRD4 BD1 | 77 | Pan-BET inhibitor |
| BRD4 BD2 | 33 | Binds to both bromodomains of BET family proteins with high affinity. | |
| Mivebresib (ABBV-075) | BRD4 | Ki = 1.5 | Potent pan-BET inhibitor |
| BRD2 | Ki = 1-2.2 | Binds to BRD2, BRD4, and BRDT with similar high affinities. | |
| BRD3 | Ki = 12.2 | ~10-fold weaker potency towards BRD3. |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | IC50 / EC50 |
| ZL0590 | hSAECs | Inflammatory gene expression (CIG5) | 220 nM |
| hSAECs | Inflammatory gene expression (IL-6) | 370 nM | |
| JQ1 | Multiple Cancer Cell Lines | Cell Viability | Wide range (e.g., 4 nM in NMC, 200-1000 nM in others) |
| Mivebresib (ABBV-075) | HL-60 (AML) | Cell Viability | 90 nM |
| Various Cancer Cell Lines | Cell Viability | Broad activity across solid tumors and hematologic malignancies. |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease | Key Findings |
| ZL0590 | Mouse | Poly(I:C)-induced acute airway inflammation | Blocked inflammatory responses at 10 mg/kg (p.o.) |
| Mouse | Inflammatory Bowel Disease | Reduced mucosal inflammation and restored tissue architecture | |
| JQ1 | Mouse Xenograft | Various Cancers (e.g., MCC, Sarcoma, PDAC) | Significant tumor growth inhibition at doses around 50 mg/kg/day (i.p.) |
| Mivebresib (ABBV-075) | Mouse PDX | Acute Myeloid Leukemia (AML) | Inhibition of bone marrow blasts and anti-leukemic effects |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Binding Affinity
This assay is used to determine the binding affinity of inhibitors to bromodomains.
-
Principle: The assay measures the inhibition of the interaction between a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged BRD4) and a fluorescently labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-d2). When the donor and acceptor are in close proximity, FRET occurs. Inhibitors that disrupt this interaction lead to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing the BRD4 protein, the biotinylated histone H4 peptide, and the test compound at various concentrations in an assay buffer.
-
Add the terbium-labeled donor and the dye-labeled acceptor.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the effect of inhibitors on the viability of cultured cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
-
Protocol Outline:
-
Seed cells in a 96-well or 384-well opaque-walled plate and incubate to allow for cell attachment and growth.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 or EC50 value.
-
Mouse Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take.
-
Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ZL0590, JQ1, or Mivebresib) and vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
LPS-Induced Acute Lung Injury Model
This in vivo model is used to assess the anti-inflammatory activity of the inhibitors.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a robust inflammatory response in the lungs, mimicking aspects of acute lung injury (ALI).
-
Protocol Outline:
-
Anesthetize the mice.
-
Administer LPS intratracheally or intranasally to induce lung inflammation.
-
Administer the test compound before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels.
-
Harvest lung tissue for histological examination and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
Mandatory Visualizations
BRD4 Signaling Pathway
Caption: BRD4 signaling pathway and points of inhibition.
Experimental Workflow: TR-FRET Binding Assay
Caption: Workflow for a TR-FRET based binding assay.
Experimental Workflow: Mouse Xenograft Model
Caption: Workflow for an in vivo mouse xenograft study.
Unveiling the Transcriptional Aftermath of Brd4-BD1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the downstream gene expression signature of the selective Brd4 bromodomain 1 (BD1) inhibitor, Brd4-BD1-IN-1, against other BET inhibitors. This guide provides supporting data, experimental protocols, and visual representations of the underlying molecular mechanisms.
The bromodomain and extra-terminal (BET) family of proteins, particularly Brd4, have emerged as critical regulators of gene expression in both health and disease. Their ability to "read" acetylated histone marks makes them key players in the transcriptional machinery. Small molecule inhibitors targeting BET proteins have shown significant therapeutic promise, particularly in oncology and inflammatory diseases. Brd4 possesses two highly conserved bromodomains, BD1 and BD2, which exhibit distinct functional roles. While pan-BET inhibitors target both domains, the development of domain-selective inhibitors offers a more nuanced approach to modulating Brd4 activity. This guide focuses on confirming the downstream gene expression signature of This compound , a selective inhibitor of the first bromodomain of Brd4.
Performance Comparison: this compound vs. Other BET Inhibitors
This compound is a recently developed selective inhibitor of the first bromodomain (BD1) of Brd4. While comprehensive transcriptome-wide data for this compound is not yet publicly available, its downstream gene expression signature can be inferred from its selective mechanism of action and by comparing it with the well-characterized effects of other BD1-selective and pan-BET inhibitors.
Studies on other BD1-selective inhibitors have demonstrated that the primary role of BD1 is in maintaining steady-state gene expression, particularly of key oncogenes and pro-inflammatory cytokines.[1] Inhibition of BD1 is therefore expected to phenocopy many of the anti-cancer and anti-inflammatory effects of pan-BET inhibitors.[1]
| Inhibitor | Target | Selectivity | Key Downstream Effects | Reference |
| This compound | Brd4-BD1 | >20-fold for BD1 over BD2 (IC50: 2.51 µM for BD1, >50 µM for BD2) | Expected to downregulate MYC and inflammatory genes. | [2][3] |
| iBET-BD1 | BET-BD1 | ≥130-fold for BD1 over BD2 | Downregulation of MYC and its target genes; mimics transcriptional changes of pan-BET inhibitors. | [1] |
| JQ1 | Pan-BET | Binds to both BD1 and BD2 of all BET family members | Broad downregulation of target genes, including MYC, FOSL1, and inflammatory cytokines. | [4][5] |
| RVX-208 | Brd4-BD2 | Selective for BD2 | Limited effect on MYC expression; more pronounced effects on inflammatory and autoimmune models. | [6] |
Key Findings:
-
MYC as a Primary Target: A consistent finding across studies of BD1-selective and pan-BET inhibitors is the potent downregulation of the proto-oncogene MYC.[4][7][8][9] Brd4, through its BD1 domain, is recruited to super-enhancers that drive MYC transcription.[5] Inhibition of this interaction leads to a rapid decrease in MYC mRNA and protein levels. It is highly anticipated that this compound will exhibit a similar effect on MYC expression.
-
Modulation of Inflammatory Response: Brd4 plays a crucial role in the transcription of pro-inflammatory genes, often in concert with the NF-κB signaling pathway. BD1-selective inhibition has been shown to be sufficient to reduce the expression of inflammatory cytokines.[1] Therefore, this compound is expected to attenuate inflammatory gene signatures.
-
BD1 vs. BD2 Functional Dichotomy: The comparison with BD2-selective inhibitors highlights the distinct roles of the two bromodomains. While BD1 is critical for maintaining the expression of key oncogenes like MYC, BD2 appears to be more involved in the rapid induction of gene expression in response to inflammatory stimuli.[1]
Experimental Protocols
To confirm the downstream gene expression signature of this compound, a standard set of molecular biology experiments can be employed.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line known to be sensitive to BET inhibitors (e.g., a MYC-driven cancer cell line like MV4-11 or a cell line responsive to inflammatory stimuli like THP-1).
-
Inhibitor Preparation: Dissolve this compound and control inhibitors (e.g., JQ1 as a pan-BET inhibitor and a BD2-selective inhibitor) in a suitable solvent like DMSO to create stock solutions.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and control inhibitors for a specified time course (e.g., 6, 12, and 24 hours). A DMSO-treated group should be included as a vehicle control.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN score > 8.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a standard protocol, such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis: Perform functional analysis on the differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and gene ontology terms.
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action.
Caption: RNA-Seq experimental workflow.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libsearch.cbs.dk [libsearch.cbs.dk]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of BRD4 Inhibition: A Comparative Guide to BD1-Selective Inhibition in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 contains two highly conserved bromodomains, BD1 and BD2, which play distinct roles in transcriptional regulation. While pan-BET inhibitors have shown promise, their clinical utility has been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors, with the hypothesis that targeting either BD1 or BD2 individually may offer a wider therapeutic window. This guide provides a comparative assessment of a representative BRD4 BD1-selective inhibitor, ZL0516, against a pan-BET inhibitor (JQ1) and BD2-selective inhibitors (RVX-208 and ABBV-744) in preclinical settings.
Comparative Performance of BET Inhibitors
The therapeutic potential of a BRD4 inhibitor is dictated by its potency, selectivity, and overall preclinical performance. The following tables summarize the available quantitative data for our selected representative inhibitors.
In Vitro Potency and Selectivity
The selectivity of an inhibitor for a specific bromodomain is a key determinant of its mechanism of action and potential for a favorable safety profile. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD2/BD1) |
| ZL0516 | BD1-Selective | 84 | 718 | ~8.5-fold for BD1 |
| JQ1 | Pan-BET | 77 | 33 | ~0.4-fold (slight BD2 preference) |
| RVX-208 | BD2-Selective | 87,000 | 510 | ~170-fold for BD2 |
| ABBV-744 | BD2-Selective | 2006 | 4 | >500-fold for BD2 |
Preclinical Efficacy, Pharmacokinetics, and Toxicity
The therapeutic window of a drug candidate is evaluated through a combination of its efficacy in disease models and its safety profile. The following table provides a snapshot of the preclinical data for the selected inhibitors.
| Inhibitor | Preclinical Model | Efficacy Highlights | Pharmacokinetics (Rats, Oral) | Notable Toxicity/Safety |
| ZL0516 | DSS-induced colitis in mice | Significantly suppressed inflammatory cytokines (TNFα, IL-6, etc.) and reduced disease activity index. | Good oral bioavailability (F=35.3%), Cmax = 605.5 ng/mL at 20 mg/kg. | Low in vitro cytotoxicity and no observed in vivo acute toxicity at 100 and 300 mg/kg in mice. |
| JQ1 | Pancreatic cancer xenografts in mice | Inhibited tumor growth and enhanced the efficacy of gemcitabine. | Rapid absorption and clearance. | Thrombocytopenia is a known dose-limiting toxicity for pan-BET inhibitors. |
| RVX-208 | Atherosclerosis models | Increases ApoA-I and HDL levels, reduces vascular inflammation. | Orally bioavailable. | Favorable safety profile in clinical trials for cardiovascular indications. |
| ABBV-744 | Acute Myeloid Leukemia (AML) xenografts in mice | Comparable or better efficacy than a pan-BET inhibitor with an improved therapeutic index. Delayed tumor growth and reduced tumor burden. | Orally active. | Improved tolerability compared to pan-BET inhibitors. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic rationale and evaluation of these inhibitors.
Caption: BRD4 binds to acetylated histones via its bromodomains (BD1 and BD2), leading to the recruitment of P-TEFb, phosphorylation of RNA Polymerase II, and subsequent gene transcription. Selective inhibitors target specific bromodomains to modulate this process.
Caption: A generalized workflow for the preclinical evaluation of a therapeutic candidate, moving from initial in vitro characterization to in vivo assessment of efficacy, pharmacokinetics, and safety to define the therapeutic window.
Caption: A logical diagram illustrating the different classes of BET inhibitors and their key distinguishing characteristics observed in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of the inhibitors discussed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
This assay is used to determine the in vitro potency and selectivity of compounds against BRD4 bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain (BD1 or BD2).
-
Reagents: GST-tagged BRD4-BD1 or BRD4-BD2 protein, biotinylated H4 peptide, Europium-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
-
Procedure:
-
The test compound is serially diluted and incubated with the BRD4 bromodomain protein and the biotinylated histone peptide.
-
The donor and acceptor fluorophores are added.
-
If the inhibitor does not bind to the bromodomain, the histone peptide binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
If the inhibitor binds, it displaces the histone peptide, disrupting the FRET signal.
-
The signal is read on a plate reader, and IC50 values are calculated from the dose-response curve.
-
Murine Colitis Model (DSS-Induced)
This model is used to evaluate the efficacy of anti-inflammatory compounds in vivo.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are provided with drinking water containing 2-5% dextran sulfate sodium (DSS) for 5-7 days.
-
Treatment: The test compound (e.g., ZL0516) is administered orally or via another appropriate route daily, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).
-
Efficacy Readouts:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Inflammation leads to colon shortening.
-
Histopathology: Colon tissues are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, ulceration, and tissue damage.
-
Cytokine Levels: Colon tissue or serum is analyzed for the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) by methods such as ELISA or qPCR.
-
Human Tumor Xenograft Models (Pancreatic Cancer, AML)
These models are used to assess the anti-tumor efficacy of drug candidates in vivo.
-
Animal Strain: Immunocompromised mice (e.g., nude, SCID, or NSG mice) that can accept human tumor cells.
-
Tumor Implantation:
-
Subcutaneous: Human cancer cell lines (e.g., for pancreatic cancer) or patient-derived primary cells are injected subcutaneously into the flank of the mice.
-
Orthotopic/Systemic: For hematological malignancies like AML, cells are often injected intravenously to mimic the systemic nature of the disease.
-
-
Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for systemic models), mice are treated with the test compound (e.g., JQ1, ABBV-744) or vehicle control.
-
Efficacy Readouts:
-
Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers.
-
Survival: For systemic models, the overall survival of the treated mice is a key endpoint.
-
Tumor Burden: In AML models, the percentage of human leukemic cells (e.g., hCD45+) in the bone marrow, spleen, and peripheral blood is quantified by flow cytometry.
-
Biomarker Analysis: Tumor tissues can be analyzed for changes in target gene expression (e.g., MYC) or signaling pathways.
-
This guide provides a framework for understanding and comparing the preclinical therapeutic window of different classes of BRD4 inhibitors. The data suggest that domain-selective inhibitors like the BD1-selective ZL0516 may offer advantages in terms of safety and tolerability while maintaining efficacy in specific disease contexts, thereby potentially widening the therapeutic window for this important class of epigenetic modulators. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this approach.
Safety Operating Guide
Navigating the Safe Disposal of Brd4-BD1-IN-1: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain of BRD4, is a critical component of laboratory safety and regulatory compliance.[1] While specific disposal protocols for every novel compound are not always readily available, a risk-based approach grounded in established principles of chemical waste management provides a clear path forward. This guide offers essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Standard Operating Procedure for Disposal
The primary principle for the disposal of this compound, as with most laboratory chemicals, is to adhere to all applicable national, regional, and local regulations.[2] In the absence of specific guidelines for this compound, it should be treated as a chemical waste product and disposed of through a licensed waste disposal contractor.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the foundation of a safe disposal plan. All waste materials contaminated with this compound must be collected separately from general laboratory waste.
-
Solid Waste: This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any solid material that has come into direct contact with the compound.
-
Liquid Waste: This includes unused solutions of this compound, supernatants from cell-based assays, and solvent rinses of contaminated glassware. Aqueous and organic solvent waste streams should be segregated.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be collected in designated sharps containers.
Step 2: Containerization and Labeling
All waste containers must be clearly and accurately labeled.
-
Use chemically resistant containers that are compatible with the waste they hold.
-
Labels should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (if known; as a precaution, treat as harmful)
-
The date the waste was first added to the container.
-
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste types are not stored together.
Step 4: Disposal
Arrange for the collection of the hazardous waste by a certified waste management company. Provide them with all necessary information about the waste stream, including the chemical name and any known hazards.
Quantitative Data Summary
Specific quantitative data regarding disposal limits for this compound is not publicly available. In the absence of such data, all materials contaminated with the compound should be treated as hazardous waste. The following table provides a qualitative summary for waste segregation.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Contaminated gloves, pipette tips, tubes, and other solid labware. | Labeled, sealed, and chemically resistant waste bag or drum. |
| Liquid Chemical Waste | Unused solutions, supernatants, and solvent rinses containing this compound. | Labeled, sealed, and chemically resistant liquid waste container. Separate aqueous and organic waste. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-proof, labeled sharps container. |
Experimental Protocols
While this document focuses on disposal, it is critical to note that proper handling during experimentation is the first step in minimizing waste and ensuring safety. Standard laboratory practices for handling potent compounds should be followed. This includes the use of a chemical fume hood for all manipulations of the solid compound and concentrated solutions, and the consistent use of appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Brd4-BD1-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Brd4-BD1-IN-1, a small molecule inhibitor of the first bromodomain of Brd4. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to prevent accidental exposure. The following procedures should be strictly followed:
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a properly fitted respirator is required.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Spill and Disposal Procedures
Spill Containment: In case of a spill, avoid dust formation.[1] Wear appropriate PPE and use an absorbent material to collect the spilled compound. Place the waste in a sealed container for disposal.
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Storage and Stability
Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures for similar compounds are typically -20°C or -80°C for long-term stability.
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous (for OTX015 and JQ1). However, based on MS436, caution is advised. | [2][3] |
| First Aid: Eyes | Rinse with pure water for at least 15 minutes. | [1] |
| First Aid: Skin | Wash off with soap and plenty of water. | [1] |
| Engineering Controls | Handle in a well-ventilated place. | [1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
